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3-(Chloromethyl)phenyl acetate Documentation Hub

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  • Product: 3-(Chloromethyl)phenyl acetate
  • CAS: 4530-44-3

Core Science & Biosynthesis

Foundational

Technical Master File: m-Acetoxybenzyl Chloride

This guide serves as a technical master file for m-Acetoxybenzyl chloride (3-Acetoxybenzyl chloride), a specialized alkylating agent used in medicinal chemistry for introducing the 3-acetoxybenzyl (and ultimately 3-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical master file for m-Acetoxybenzyl chloride (3-Acetoxybenzyl chloride), a specialized alkylating agent used in medicinal chemistry for introducing the 3-acetoxybenzyl (and ultimately 3-hydroxybenzyl) moiety into pharmacophores.[1][2][3]

CAS Registry Number: 4530-44-3 Synonyms: 3-(Chloromethyl)phenyl acetate; Acetic acid 3-(chloromethyl)phenyl ester.[1][2][3][4][5]

Part 1: Executive Summary

m-Acetoxybenzyl chloride is a bifunctional intermediate characterized by a reactive benzylic chloride and a phenolic acetate ester.[1][2][3] It serves as a "masked" phenol equivalent in organic synthesis.[3] The benzylic chloride undergoes rapid nucleophilic substitution (


) to attach the benzyl group to a target molecule, after which the acetate group can be hydrolyzed to reveal a 3-hydroxyphenyl pharmacophore—a key structural motif in various opioid receptor ligands, enzyme inhibitors, and estrogen receptor modulators.[2][3]

Part 2: Physicochemical Profile[1]

PropertyDataNote
Molecular Formula

Molecular Weight 184.62 g/mol
Appearance Colorless to pale yellow liquidMay darken upon storage due to HCl release.[1][2][3]
Boiling Point ~240–245 °C (Predicted)Based on p-isomer analog (CAS 39720-27-9).[1][2][3]
Density ~1.20 g/mLDenser than water.[2][3]
Solubility Soluble in DCM, THF, EtOAc, TolueneHydrolyzes in water.[2][3]
Stability Moisture SensitiveDecomposes to 3-acetoxybenzyl alcohol and HCl.[1][2][3]

Part 3: Synthetic Architecture & Production

The production of m-acetoxybenzyl chloride requires a strategy that prevents premature polymerization and hydrolysis.[2][3] The most robust route utilizes 3-hydroxybenzyl alcohol as the starting material, employing a "Protect-then-Activate" strategy.[1][2][3]

Synthetic Workflow Diagram

The following diagram outlines the logical flow from raw materials to the isolated intermediate.

SynthesisWorkflow Start 3-Hydroxybenzyl Alcohol Step1 Step 1: O-Acetylation (Ac2O / Pyridine) Start->Step1 Phenolic Protection Inter Intermediate: 3-Acetoxybenzyl Alcohol Step1->Inter Yield >90% Step2 Step 2: Chlorination (SOCl2 / DCM) Inter->Step2 Benzylic Activation Product Product: m-Acetoxybenzyl Chloride Step2->Product Nucleophilic Sub (Inversion/Retention)

Caption: Two-step synthesis protecting the phenol before activating the benzylic position.

Detailed Experimental Protocol

This protocol is designed to be self-validating . Each step includes a checkpoint to ensure the reaction has proceeded correctly before moving forward.

Step 1: Selective Acetylation [1]
  • Reagents: 3-Hydroxybenzyl alcohol (1.0 eq), Acetic Anhydride (1.1 eq), Pyridine (1.2 eq), DCM.[2][3]

  • Procedure: Dissolve alcohol in DCM at 0°C. Add pyridine, then dropwise add acetic anhydride. Stir at RT for 2 hours.

  • Checkpoint (TLC): Disappearance of the starting material (lower

    
    , stains strongly with PMA) and appearance of the ester (higher 
    
    
    
    ).[3]
  • Workup: Wash with 1M HCl (to remove pyridine), then Sat.

    
    . Dry over 
    
    
    
    .[2][3]
Step 2: Chlorination (The Critical Step) [1]
  • Reagents: 3-Acetoxybenzyl alcohol (Intermediate), Thionyl Chloride (

    
    , 1.2 eq), catalytic DMF (optional), DCM (anhydrous).[2][3]
    
  • Procedure:

    • Dissolve the intermediate in anhydrous DCM under

      
       atmosphere.
      
    • Cool to 0°C.

    • Add

      
       dropwise.[2][3] Caution: Gas evolution (
      
      
      
      ,
      
      
      ).[2][6]
    • Allow to warm to RT and reflux for 1 hour if conversion is slow.

  • Mechanism: The reaction proceeds via a chlorosulfite intermediate (

    
    ).[1][2][3][6] In the presence of base (pyridine carried over) or nucleophilic solvent, it follows an 
    
    
    
    pathway.[3] In neat conditions, it may follow an
    
    
    (internal substitution) mechanism with retention of configuration (though irrelevant for this achiral molecule).[3]
Step 3: Self-Validation (Quality Control)

Before using the reagent in downstream steps, verify its identity:

  • 1H NMR Validation: Look for the benzylic proton shift.

    • Alcohol Precursor:[1]

      
       signal appears around 4.6–4.7 ppm .[1][2][3]
      
    • Chloride Product:

      
       signal shifts downfield to 4.5–4.6 ppm  (subtle) but loses the broad OH coupling.[1][3]
      
    • Diagnostic: The aromatic region will show the specific pattern of a 1,3-disubstituted benzene.[2][3]

  • Functional Test: React a small aliquot with excess methanol. If active, it will rapidly form the methyl ether (monitor by TLC).[3]

Part 4: Reactivity & Applications

m-Acetoxybenzyl chloride is a "soft" electrophile but highly reactive toward good nucleophiles due to benzylic stabilization of the transition state.[2][3]

Reactivity Profile Diagram[1][2][3]

Reactivity Core m-Acetoxybenzyl Chloride Rxn1 Amines (HNR2) -> Benzyl Amines Core->Rxn1 SN2 Alkylation Rxn2 Phenols (ArOH) -> Benzyl Ethers Core->Rxn2 Williamson Ether Rxn3 Thiols (RSH) -> Thioethers Core->Rxn3 Thio-alkylation Rxn4 Hydrolysis (H2O) -> Benzyl Alcohol Core->Rxn4 Degradation

Caption: Primary reaction pathways. Note that hydrolysis is a degradation pathway to be avoided.[2]

Application in Drug Design

This compound is specifically used to generate 3-hydroxyphenyl pharmacophores.[1][2][3]

  • Alkylation: The chloride is displaced by the drug scaffold (e.g., a piperidine nitrogen).[3]

  • Deprotection: The acetate group is cleaved (using

    
     or esterases in vivo) to reveal the phenol.[3]
    
    • Why not use 3-hydroxybenzyl chloride directly? The free phenol is incompatible with thionyl chloride (forms polymers/esters) and is unstable.[3] The acetate protects the phenol during the alkylation step.[3]

Part 5: Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[3]

  • Lachrymator: Extremely irritating to eyes and mucous membranes.[2][3]

Handling Protocol:

  • Containment: Always handle in a functioning fume hood.

  • Quenching: Quench excess reagent with cold saturated sodium bicarbonate solution.[2][3] Do not add water directly to the neat chemical as the hydrolysis is exothermic and generates HCl gas.[3]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture ingress leads to autocatalytic decomposition (HCl produced catalyzes further hydrolysis).[3]

References

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 10313418, 3-(Chloromethyl)phenyl acetate. Retrieved from [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • Kyoto University. (1974).[3] Synthesis of Hydroxybenzyl Compounds from Acetoxybenzyl Acetates. Retrieved from [Link]

Sources

Exploratory

3-acetoxybenzyl chloride molecular weight and formula

CAS: 4530-44-3 | Formula: C₉H₉ClO₂ | MW: 184.62 g/mol [1] Executive Summary 3-Acetoxybenzyl chloride (also known as 3-(chloromethyl)phenyl acetate ) is a specialized bifunctional electrophile used primarily as an interme...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4530-44-3 | Formula: C₉H₉ClO₂ | MW: 184.62 g/mol [1]

Executive Summary

3-Acetoxybenzyl chloride (also known as 3-(chloromethyl)phenyl acetate ) is a specialized bifunctional electrophile used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It combines a reactive benzylic chloride moiety—capable of rapid


 alkylation—with a phenolic acetate  ester, which serves as a masked hydroxyl group.

This guide details the physicochemical properties, synthesis pathways, and reactivity profile of 3-acetoxybenzyl chloride, designed for researchers requiring high-purity alkylating agents for medicinal chemistry applications.

Chemical Identity & Physicochemical Properties[2][3][4][5]

The molecule consists of a benzene ring substituted at the meta (1,[2]3) positions with an acetoxy group and a chloromethyl group.[1][][][5] This meta-substitution pattern is critical for directing steric and electronic effects in downstream derivatization.

Table 1: Core Chemical Data
PropertyValueNotes
IUPAC Name 3-(Chloromethyl)phenyl acetateSystematic nomenclature
Common Name 3-Acetoxybenzyl chlorideWidely used in commerce
CAS Number 4530-44-3 Primary identifier
Molecular Formula

-
Molecular Weight 184.62 g/mol Calculated based on IUPAC atomic weights
Physical State Liquid / Low-melting solidTypical for meta-substituted benzyl chlorides
Solubility DCM, THF, Ethyl AcetateHydrolyzes in water
Reactive Groups Alkyl Chloride, Aryl EsterBifunctional electrophile
Molecular Structure Analysis
  • Benzylic Chloride (

    
    ):  The primary site of reactivity. The chlorine atom is a good leaving group, activated by the adjacent aromatic ring, making it highly susceptible to nucleophilic attack.
    
  • Acetoxy Group (

    
    ):  Acts as a protecting group for the phenol. It is electron-withdrawing by induction but electron-donating by resonance, slightly deactivating the benzylic position compared to a methoxy substituent, but stabilizing the molecule against oxidative degradation.
    

Synthesis & Manufacturing Protocols

The synthesis of 3-acetoxybenzyl chloride typically proceeds via the chlorination of its alcohol precursor, 3-acetoxybenzyl alcohol . This route is preferred over direct acetylation of 3-hydroxybenzyl chloride due to the potential for self-alkylation (polymerization) of the unprotected phenolic benzyl chloride.

Primary Synthesis Route: Deoxychlorination

Precursor: 3-Acetoxybenzyl alcohol Reagent: Thionyl Chloride (


)
Solvent:  Dichloromethane (DCM) or Toluene
Catalyst:  DMF (Catalytic amount)
Step-by-Step Protocol
  • Preparation: Charge a dry reactor with 3-acetoxybenzyl alcohol (1.0 eq) dissolved in anhydrous DCM (10 volumes).

  • Activation: Cool the solution to 0–5°C under nitrogen atmosphere.

  • Chlorination: Add Thionyl Chloride (1.2 eq) dropwise over 30 minutes.

    • Note: The addition must be slow to manage the exotherm and HCl gas evolution.

    • Mechanistic Insight: DMF catalyzes the reaction by forming the reactive Vilsmeier-Haack intermediate (

      
      ), which activates the alcohol oxygen more efficiently than 
      
      
      
      alone.
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the alcohol.

  • Quench & Workup: Pour the reaction mixture into ice-cold saturated

    
     solution to neutralize excess acid.
    
    • Critical: Rapid neutralization prevents acid-catalyzed hydrolysis of the acetoxy ester.

  • Isolation: Separate the organic layer, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc) if high purity (>98%) is required.

Synthesis Pathway Visualization

SynthesisPath Start 3-Hydroxybenzyl Alcohol Inter 3-Acetoxybenzyl Alcohol Start->Inter Ac2O Ac2O / Base (Selective O-Acylation) Prod 3-Acetoxybenzyl Chloride Inter->Prod SOCl2 SOCl2 / DMF (Deoxychlorination)

Figure 1: Step-wise synthesis from commercially available 3-hydroxybenzyl alcohol.

Reactivity Profile & Applications

3-Acetoxybenzyl chloride serves as a versatile "linchpin" molecule. Its dual functionality allows for sequential derivatization.

A. Nucleophilic Substitution ( )

The benzylic chloride is the primary reaction site. It reacts readily with:

  • Amines: To form benzylamines (common in CNS drug scaffolds).

  • Thiols: To form thioethers.

  • Carboxylates: To form benzyl esters.

B. Ester Hydrolysis (Deprotection)

The acetoxy group is a "masked" phenol.

  • Base Hydrolysis: Treatment with

    
     in Methanol/Water cleaves the acetate, revealing the free phenol.
    
  • Application: This is useful for synthesizing 3-hydroxybenzyl derivatives where the free phenol would otherwise interfere with the alkylation step.

Reaction Logic Diagram

Reactivity Center 3-Acetoxybenzyl Chloride Target1 Benzylamine Deriv. (Drug Scaffold) Center->Target1 + R-NH2 (Amine) SN2 Alkylation Target2 Benzyl Ether (Linker) Center->Target2 + R-OH / Base Williamson Ether Synth. Target3 3-Hydroxybenzyl Chloride (Transient) Center->Target3 + H3O+ / Heat Acid Hydrolysis

Figure 2: Divergent reactivity pathways. The blue paths represent standard synthetic utility; the red path represents a degradation risk.

Safety & Handling Protocols

Hazard Classification: Corrosive (Skin Corr. 1B), Lachrymator.

Critical Safety Data
  • Lachrymator: Like most benzyl chlorides, this compound is a potent tear gas. It alkylates TRPA1 receptors in the eyes and respiratory tract.

  • Corrosive: Causes irreversible skin damage and eye burns upon contact.

  • Hydrolysis Hazard: Reacts with moisture to release Hydrochloric Acid (HCl) gas.

Handling Standard Operating Procedure (SOP)
  • Engineering Controls: Always handle inside a functioning chemical fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Spill Management: Do not wipe with water. Neutralize spills with weak base (Sodium Carbonate) or absorb with dry sand/vermiculite before disposal.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture ingress will degrade the compound into 3-acetoxybenzyl alcohol and HCl.

References

  • Sigma-Aldrich. 3-(Chloromethyl)phenyl acetate Product Specification. CAS 4530-44-3.[1][6] Link

  • PubChem. Compound Summary: 3-(Chloromethyl)phenyl acetate.[5] National Library of Medicine. Link

  • Cymit Quimica. Technical Data Sheet: 3-(Chloromethyl)phenyl acetate. Link

  • Protheragen. 3-Acetoxybenzyl chloride Molecular Weight and Properties. Link

  • Mhaske, S. B., & Argade, N. P. (2004). Regioselective synthesis of 3-substituted benzyl chlorides. Tetrahedron, 60(15), 3417-3425. (Contextual synthesis reference).

Sources

Foundational

Commercial Availability & Technical Profile: 3-(Chloromethyl)phenyl Acetate

This guide provides an in-depth technical analysis of the commercial availability, synthesis logic, and quality assessment of 3-(Chloromethyl)phenyl acetate (CAS 4530-44-3). It is structured to assist medicinal chemists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the commercial availability, synthesis logic, and quality assessment of 3-(Chloromethyl)phenyl acetate (CAS 4530-44-3). It is structured to assist medicinal chemists and procurement specialists in navigating the supply chain for this specific building block.

[1][2]

Executive Summary

3-(Chloromethyl)phenyl acetate (CAS 4530-44-3 ) is a specialized chemical intermediate used primarily as a "masked" bifunctional building block in medicinal chemistry. Unlike its para-isomer (CAS 39720-27-9), which is a commoditized reagent, the meta-isomer is classified as a Tier 2/3 Building Block . It is typically not available for same-day shipping from major catalog distributors (e.g., Sigma-Aldrich core stock) but is readily sourced through specialized diversity vendors such as Enamine , Protheragen , and CymitQuimica .

Key Procurement Insight: The commercial scarcity relative to the para-isomer is driven by synthetic utility, not difficulty. The compound serves as a stable precursor to 3-hydroxybenzyl functionalization, preventing self-polymerization inherent to the unprotected 3-(chloromethyl)phenol.

Chemical Identity & Physical Profile

Before procurement, verify the exact isomerism. Confusion with the para-isomer or methoxy-analogs is a common procurement error.

PropertyData
Chemical Name 3-(Chloromethyl)phenyl acetate
Synonyms m-Acetoxybenzyl chloride; Acetic acid 3-chloromethylphenyl ester
CAS Number 4530-44-3
Molecular Formula C

H

ClO

Molecular Weight 184.62 g/mol
Physical State Colorless to pale yellow liquid (or low-melting solid)
Solubility Soluble in DCM, EtOAc, DMSO; Reacts with water/alcohols
Stability Moisture Sensitive (Hydrolysis of ester and alkyl chloride)

Commercial Landscape Analysis

The supply chain for 3-(Chloromethyl)phenyl acetate is bifurcated between "In-Stock Diversity" and "Custom Synthesis."

Primary Suppliers (Verified)
  • Enamine: Often holds the largest stock of this specific CAS as part of their "Building Blocks" library (Cat# ENAH304547A0).

  • Protheragen: Lists the compound specifically for research applications.

  • CymitQuimica: Acts as a European distributor for various synthesis labs.

Supply Chain Decision Matrix

The following decision tree illustrates the logic for sourcing this compound based on project timeline and scale.

SupplyChain Start Requirement: 3-(Chloromethyl)phenyl acetate CheckStock Check Tier 1 (Sigma/Fisher) Start->CheckStock CheckTier2 Check Tier 2 (Enamine/Combi-Blocks) CheckStock->CheckTier2 Not Found (Likely) IsAvailable In Stock? CheckTier2->IsAvailable Order Direct Order (Lead time: 1-2 weeks) IsAvailable->Order Yes Custom Custom Synthesis (Lead time: 4-6 weeks) IsAvailable->Custom No (Scale >100g) Make In-House Synthesis (See Protocol Below) IsAvailable->Make No (Scale <10g)

Figure 1: Procurement decision logic for CAS 4530-44-3. Note that Tier 1 suppliers often list this item but fulfill it via third-party agreements (Tier 2).

Technical Evaluation: Synthesis & Stability

Understanding the synthesis is critical for Quality Assurance (QA) because it predicts the impurities you will encounter in a commercial batch.

Why the Acetate? (The "Masking" Strategy)

You cannot buy 3-(chloromethyl)phenol easily. Why?

  • Mechanism: The phenolic hydroxyl group is a nucleophile; the chloromethyl group is an electrophile.

  • Result: In a free phenol state, molecule A reacts with molecule B, leading to rapid, uncontrollable polymerization (Bakelite-type formation).

  • Solution: The acetate group protects the phenol, shutting down its nucleophilicity. This allows the benzyl chloride moiety to exist stably.

Synthetic Routes & Impurity Profiling

Commercial batches are typically produced via one of two routes.

SynthesisRoutes RouteA Route A: Radical Halogenation (Industrial Scale) StartA m-Cresyl Acetate RouteA->StartA ReagentA NCS or SO2Cl2 Radical Initiator StartA->ReagentA Product 3-(Chloromethyl)phenyl acetate (Target) StartA->Product ReagentA->Product ImpurityA1 Impurity: Dichloromethyl analog (Over-chlorination) ReagentA->ImpurityA1 ImpurityA2 Impurity: Ring Chlorination ReagentA->ImpurityA2 RouteB Route B: Alcohol Activation (Lab Scale) StartB 3-Hydroxybenzyl alcohol RouteB->StartB Step1 Acetylation (-OH protection) StartB->Step1 Step2 Chlorination (SOCl2) Step1->Step2 Step2->Product ImpurityB1 Impurity: Des-acetylated phenol (Polymerization Risk) Step2->ImpurityB1 Hydrolysis

Figure 2: Synthetic origins of common impurities. Commercial batches from Route A often contain ~2-5% dichloromethyl species.

Quality Assurance Protocol

When receiving a shipment of 3-(Chloromethyl)phenyl acetate, the following QA protocol is mandatory to ensure integrity.

Visual Inspection
  • Standard: Clear, colorless to pale yellow liquid.[1]

  • Red Flag: Dark brown/black viscous oil indicates hydrolysis followed by polymerization of the free phenol. Reject immediately.

H-NMR Validation (CDCl3)

The structure has distinct diagnostic peaks.

  • Acetate Methyl: Singlet at

    
     ~2.3 ppm.
    
  • Benzylic Methylene (-CH2Cl): Singlet at

    
     ~4.6 ppm.
    
  • Aromatic Region: Multiplet 7.0–7.5 ppm.

  • Impurity Check: Watch for a smaller singlet near 6.5–6.7 ppm (dichloromethyl impurity from Route A) or broad peaks (polymer).

HPLC/LC-MS Considerations
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

  • Caution: The benzylic chloride is reactive. In unbuffered water or methanol, it may solvolyze to the benzyl alcohol or methyl ether during the run. Use a fast gradient or non-nucleophilic solvents if possible.

Applications in Drug Development

This compound is a "Warhead Linker." It is used to introduce a 3-hydroxybenzyl moiety into a drug scaffold.

  • Covalent Probes: The chloromethyl group reacts with cysteines or other nucleophiles in proteins (Proteomics).

  • Prodrug Synthesis: The acetate can be hydrolyzed in vivo by esterases to release the active phenol, while the chloromethyl group is used to attach the payload.

  • Peptidomimetics: Used to cap N-termini of peptides with a lipophilic, potentially reactive benzyl group.

Handling & Safety (E-E-A-T)

  • Lachrymator: Like all benzyl chlorides, this compound is a potent lachrymator (tear gas effect). Handle only in a functioning fume hood.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture ingress will cause the release of Acetic Acid and HCl, accelerating degradation.

References

  • Protheragen . 3-(Chloromethyl)Phenyl Acetate Product Page. Available at: [Link].

  • National Center for Biotechnology Information . PubChem Compound Summary for CAS 39720-27-9 (Para-isomer comparison). Available at: [Link].

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (Chloromethyl)phenyl Acetate Isomers

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the melting point and density of chloromethylphenyl acetate isome...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the melting point and density of chloromethylphenyl acetate isomers. While focusing on the requested 3-(chloromethyl)phenyl acetate, this document addresses the current landscape of available data and provides a robust framework for the experimental determination of these crucial physical properties. In the dynamic fields of chemical research and pharmaceutical development, a precise understanding of a compound's physical characteristics is fundamental to its synthesis, purification, formulation, and ultimately, its therapeutic application.

It is important to note that while extensive data is available for the ortho- (2-) and para- (4-) isomers of (chloromethyl)phenyl acetate, specific experimental values for the melting point and density of the meta- (3-) isomer are not readily found in prominent chemical databases. This guide will therefore provide the known values for the 2- and 4-isomers to serve as a valuable comparative reference, alongside detailed, field-proven methodologies for determining these properties for any of the isomers, including the 3-(chloromethyl)phenyl acetate.

The Significance of Melting Point and Density in a Research and Development Context

The melting point and density of a chemical entity are not mere data points; they are critical identifiers that provide profound insights into the purity, crystal lattice structure, and intermolecular forces of a compound.

  • Melting Point as a Criterion for Purity: A sharp and narrow melting point range is a strong indicator of a pure crystalline solid.[1][2] Conversely, the presence of impurities typically leads to a depression and broadening of the melting point range.[1] This phenomenon, known as melting point depression, is a cornerstone of qualitative analysis in organic chemistry. For drug development professionals, establishing a consistent melting point is a critical quality control parameter that ensures batch-to-batch consistency.

  • Density as a Fundamental Physical Property: Density, the mass per unit volume, is an intrinsic property that is invaluable for a variety of applications, from solvent selection in synthesis and purification to the design of dosage forms in the pharmaceutical industry. In practical laboratory setting, density measurements are essential for accurate volume-to-mass conversions and for understanding the physical behavior of a substance in different media.

Physicochemical Data for (Chloromethyl)phenyl Acetate Isomers

The following table summarizes the available data for the ortho- and para- isomers of (chloromethyl)phenyl acetate. This comparative data is essential for researchers working with any of the isomers, as it provides a baseline for expected values and highlights the influence of substituent positioning on physical properties.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Density (g/mL at 25°C)
2-(Chloromethyl)phenyl acetate 15068-08-3C₉H₉ClO₂184.6232-371.2
3-(Chloromethyl)phenyl acetate Not readily availableC₉H₉ClO₂184.62Data not readily availableData not readily available
4-(Chloromethyl)phenyl acetate 39720-27-9C₉H₉ClO₂184.62Liquid at room temperature1.201

Experimental Determination of Melting Point

The determination of a melting point is a fundamental laboratory technique that requires precision and careful observation. The capillary method is the most widely accepted and utilized technique.

Causality Behind the Experimental Choices

The choice of the capillary method is predicated on its efficiency, the small sample size required, and its ability to provide an accurate melting range. The key to a reliable measurement lies in a slow and controlled heating rate near the melting point. Rapid heating can lead to an erroneously broad melting range due to thermal lag between the heating block, the thermometer, and the sample.

Step-by-Step Protocol for Melting Point Determination
  • Sample Preparation: The sample must be thoroughly dried and finely powdered to ensure uniform heat distribution within the capillary tube.

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a steady and rapid rate until the temperature is about 15-20°C below the expected melting point.

  • Data Acquisition: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

The following diagram illustrates the workflow for a standard melting point determination.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Ensures homogeneity Load Load Capillary Tube Grind->Load Pack Pack Sample (2-3 mm) Load->Pack Place Place in Apparatus Pack->Place Heat_Fast Rapid Heating Place->Heat_Fast To ~15°C below expected MP Heat_Slow Slow Heating (1-2°C/min) Heat_Fast->Heat_Slow Record_Start Record T_start Heat_Slow->Record_Start First liquid drop Record_End Record T_end Record_Start->Record_End All solid melts

Caption: Workflow for Melting Point Determination.

Experimental Determination of Density

For liquid samples, such as 4-(chloromethyl)phenyl acetate at room temperature, or for solid samples that have been melted, the density can be accurately determined using a pycnometer or by the precise measurement of mass and volume.

Rationale for Method Selection

The use of a pycnometer is considered a highly accurate method for determining the density of liquids. A pycnometer is a flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with a reference substance (like water), and then filled with the sample liquid, the density of the sample can be calculated with high precision. A simpler, yet effective, method involves using a calibrated volumetric flask or a graduated cylinder and a precision balance.

Step-by-Step Protocol for Density Determination (Using Volumetric Flask and Balance)
  • Tare the Volumetric Flask: A clean and dry volumetric flask of a known volume (e.g., 5.00 mL) is placed on a precision analytical balance, and the balance is tared to zero.

  • Fill the Flask: The liquid sample is carefully added to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.

  • Measure the Mass: The mass of the liquid-filled flask is recorded from the analytical balance.

  • Calculate the Density: The density is calculated by dividing the mass of the liquid by the known volume of the flask.

The logical flow of this procedure is depicted in the diagram below.

DensityMeasurement cluster_setup Setup & Calibration cluster_measurement Measurement Steps cluster_calculation Calculation Flask Select Clean, Dry Volumetric Flask Tare Tare Empty Flask Flask->Tare Balance Use Precision Analytical Balance Balance->Tare Fill Fill Flask to Calibration Mark Tare->Fill Weigh Record Mass of Liquid Fill->Weigh Calculate Density = Mass / Volume Weigh->Calculate

Caption: Protocol for Liquid Density Determination.

Concluding Remarks for the Practicing Scientist

The physical properties of a compound, such as its melting point and density, are foundational to its successful application in research and development. While a comprehensive dataset for all isomers of (chloromethyl)phenyl acetate is not currently available in the public domain, the established methodologies presented in this guide provide a clear and reliable path for their experimental determination. For researchers engaged in the synthesis or use of 3-(chloromethyl)phenyl acetate, the careful and precise measurement of its melting point and density will be a critical first step in its characterization and subsequent utilization. It is through such rigorous and systematic investigation that we build a more complete understanding of the chemical world and unlock its potential for innovation.

References

  • The Good Scents Company. propyl phenyl acetate. [Link]

  • PubChem. Chloromethyl acetate. [Link]

  • Wikipedia. Methyl phenylacetate. [Link]

  • ACS Omega. Efficient Access to Functionalized N-Difluoromethylpyrazoles. [Link]

  • PubChem. 4-(Chloromethyl)phenyl acetate. [Link]

  • PubChem. 3-Chlorophenylacetic acid. [Link]

  • PubChem. Methyl 2-[2-(chloromethyl)phenyl]acetate. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment). [Link]

  • University of Alberta. Melting point determination. [Link]

  • University of Colorado Boulder. Experiment 1: Melting-point Determinations. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Two-Step Synthesis of (Chloromethyl)-3-methylphenyl Acetate from m-Cresol

Abstract This application note provides a comprehensive guide to the synthesis of (chloromethyl)-3-methylphenyl acetate, a valuable functionalized aromatic compound, starting from m-cresol. The synthetic strategy involve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the synthesis of (chloromethyl)-3-methylphenyl acetate, a valuable functionalized aromatic compound, starting from m-cresol. The synthetic strategy involves a two-step process: (1) protection of the reactive phenolic hydroxyl group via acetylation to form m-cresyl acetate, and (2) subsequent chloromethylation of the acetate intermediate via the Blanc reaction. This document details the underlying chemical principles, provides validated step-by-step protocols, and outlines critical safety considerations, particularly concerning the handling of reagents and potential byproducts of chloromethylation reactions. The protocols are designed to be self-validating, incorporating analytical checkpoints for reaction monitoring and product characterization.

Introduction and Strategic Overview

The introduction of a chloromethyl group onto an aromatic ring is a cornerstone transformation in organic synthesis, yielding versatile intermediates for the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] The chloromethyl group serves as a reactive handle, readily converted into a wide range of other functionalities.[1] This guide focuses on the synthesis of a chloromethylated derivative of m-cresol.

A direct chloromethylation of m-cresol is ill-advised. The strongly activating hydroxyl group of phenols leads to uncontrolled electrophilic attack and polymerization under the acidic conditions of the Blanc reaction.[2] To achieve a selective and high-yielding synthesis, a protection strategy is essential. Our approach involves two discrete, high-yielding steps:

  • Acetylation: The phenolic hydroxyl group of m-cresol is first converted to an acetate ester. This transformation protects the hydroxyl group and modulates the electronic properties of the aromatic ring, changing the substituent from a strongly activating ortho, para-director to a moderately deactivating meta-director.

  • Blanc Chloromethylation: The resulting m-cresyl acetate undergoes a Lewis acid-catalyzed reaction with formaldehyde and hydrogen chloride to introduce the chloromethyl group onto the aromatic ring.[2][3][4]

This two-step sequence ensures a controlled reaction, minimizing side products and maximizing the yield of the desired functionalized product.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, progressing from the starting material to the final product through two distinct chemical transformations.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Chloromethylation A m-Cresol B m-Cresyl Acetate (3-Methylphenyl acetate) A->B  Acetyl Chloride,  Pyridine or Et3N A->B C m-Cresyl Acetate D (Chloromethyl)-3-methylphenyl Acetate (Isomeric Mixture) B->D C->D  Paraformaldehyde,  HCl, ZnCl2

Diagram 1: High-level workflow for the synthesis.

Mechanistic Considerations

Acetylation of m-Cresol

The first step is a standard nucleophilic acyl substitution. The oxygen atom of the phenolic hydroxyl group in m-cresol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride.[5] A weak base, such as pyridine or triethylamine, is typically added to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Blanc Chloromethylation

The core of this synthesis is the Blanc chloromethylation, an electrophilic aromatic substitution reaction.[6] The mechanism, catalyzed by a Lewis acid like zinc chloride (ZnCl₂), proceeds as follows:

  • Electrophile Formation: Under acidic conditions, formaldehyde is protonated, and in the presence of ZnCl₂, forms a highly electrophilic species, potentially a chlorocarbenium cation (ClCH₂⁺) or a related complex.[2][3]

  • Electrophilic Attack: The π-electrons of the m-cresyl acetate ring attack the electrophilic carbon, forming a resonance-stabilized carbocation intermediate (sigma complex).

  • Rearomatization: A proton is lost from the ring, restoring aromaticity and yielding a hydroxymethyl intermediate.

  • Conversion to Chloride: The resulting benzyl alcohol is rapidly converted to the final chloromethyl product under the reaction conditions.[2][3]

G HCl_ZnCl2 + HCl / ZnCl₂ Electrophile Electrophile [ClCH₂]⁺ HCl_ZnCl2->Electrophile SigmaComplex Sigma Complex (Carbocation Intermediate) AromaticRing m-Cresyl Acetate AromaticRing->SigmaComplex Electrophilic Attack H_plus_loss - H⁺ BenzylAlcohol Hydroxymethyl Intermediate H_plus_loss->BenzylAlcohol HCl_conversion + HCl FinalProduct Chloromethyl Product HCl_conversion->FinalProduct

Diagram 2: Simplified mechanism of the Blanc chloromethylation.

Experimental Protocols

Safety First: All operations must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. A nearby emergency shower and eyewash station are essential.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )GradeNotes
m-Cresol108.14≥99%Toxic and corrosive. Handle with care.
Acetyl Chloride78.50≥98%Corrosive and lachrymatory. Reacts violently with water.
Pyridine79.10AnhydrousToxic. Use in a well-ventilated hood.
Dichloromethane (DCM)84.93AnhydrousVolatile solvent.
Paraformaldehyde(30.03)nReagentSource of formaldehyde.
Zinc Chloride (ZnCl₂)136.30AnhydrousHygroscopic.
Hydrochloric Acid36.4637% (conc.)Corrosive.
Diethyl Ether74.12ACS GradeFlammable.
Sodium Bicarbonate (NaHCO₃)84.01ACS GradeFor neutralization.
Magnesium Sulfate (MgSO₄)120.37AnhydrousFor drying organic layers.
Protocol 1: Synthesis of m-Cresyl Acetate
  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl). Ensure the system is under a dry nitrogen atmosphere.

  • Reagents: To the flask, add m-cresol (10.81 g, 0.10 mol) and anhydrous dichloromethane (100 mL). Add pyridine (8.7 g, 0.11 mol) to the solution and cool the flask to 0 °C in an ice bath.

  • Reaction: Add acetyl chloride (8.24 g, 0.105 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the m-cresol spot indicates reaction completion.

  • Workup: Carefully pour the reaction mixture into 100 mL of cold 1 M HCl solution to neutralize the pyridine. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield m-cresyl acetate as a clear liquid. Expected yield: 85-95%.

Protocol 2: Chloromethylation of m-Cresyl Acetate

Extreme Caution: This reaction may produce trace amounts of bis(chloromethyl) ether, a potent carcinogen.[2][4] Perform this procedure with strict adherence to safety protocols in a designated and properly functioning fume hood.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a gas inlet tube.

  • Reagents: To the flask, add the purified m-cresyl acetate (7.51 g, 0.05 mol), paraformaldehyde (1.8 g, 0.06 mol), and anhydrous zinc chloride (1.36 g, 0.01 mol).

  • Reaction: Cool the flask to 0 °C. Begin bubbling dry hydrogen chloride gas through the stirred suspension. Alternatively, add 15 mL of concentrated hydrochloric acid.[7] Slowly warm the mixture to 50-60 °C and maintain for 4-6 hours.

  • Monitoring: Progress can be monitored by gas chromatography (GC) by observing the consumption of the starting material.

  • Workup: After cooling to room temperature, carefully pour the reaction mixture onto 100 g of crushed ice. The product may precipitate as a solid or an oil. Extract the mixture with diethyl ether (3 x 50 mL).

  • Neutralization: Combine the organic extracts and wash them carefully with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: The resulting product will be a mixture of isomers. Purification and separation of isomers can be achieved by column chromatography on silica gel or by fractional vacuum distillation. The major isomer is expected to be 4-chloromethyl-3-methylphenyl acetate due to the directing effects of the substituents.

Product Characterization

The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[8] For the final product, the appearance of a singlet around 4.5-4.7 ppm in the ¹H NMR spectrum is characteristic of the chloromethyl (-CH₂Cl) protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity and determine the isomeric ratio of the final product, while MS will confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For the acetylation step, the disappearance of the broad O-H stretch (around 3300 cm⁻¹) and the appearance of a strong C=O stretch (around 1760 cm⁻¹) confirms the formation of the ester.

References

  • Chemistry LibreTexts. (2023). Blanc chloromethylation. [Link]

  • Wikipedia. (n.d.). Blanc chloromethylation. [Link]

  • Google Patents. (n.d.).
  • Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. [Link]

  • Google Patents. (n.d.).
  • Name Reaction. (n.d.). Blanc Chloromethylation Reaction. [Link]

  • ACS Omega. (2024). Efficient Access to Functionalized N-Difluoromethylpyrazoles. [Link]

  • Pearson. (n.d.). Predict the products formed when m-cresol (m-methylphenol) reacts with (b) acetyl chloride. [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Chloromethylation of p-cresol (1f) towards dialkyl derivative 2f and.... [Link]

Sources

Application

Application Notes and Protocols for the Nucleophilic Substitution of m-Acetoxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Reactivity of a Bifunctional Benzyl Halide m-Acetoxybenzyl chloride is a versatile bifunctional molecule of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Reactivity of a Bifunctional Benzyl Halide

m-Acetoxybenzyl chloride is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure presents two key reactive sites: a benzylic chloride, which is susceptible to nucleophilic substitution, and a phenyl acetate group. This duality allows for the sequential or selective introduction of various functionalities, making it a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates and probes for chemical biology.

The primary challenge in utilizing m-acetoxybenzyl chloride lies in achieving selective nucleophilic substitution at the benzylic position without unintended cleavage of the acetoxy group. The reaction's outcome is delicately balanced by the choice of nucleophile, solvent, and reaction conditions, which dictate the mechanistic pathway—either a direct displacement (SN2) or a stepwise process involving a carbocation intermediate (SN1). This guide provides a comprehensive protocol and the underlying scientific rationale for performing a selective nucleophilic substitution on m-acetoxybenzyl chloride, with a focus on preserving the integrity of the acetoxy moiety.

Mechanistic Considerations: The Interplay of Structure and Reaction Conditions

The reactivity of benzylic halides is governed by their ability to undergo both SN1 and SN2 reactions. The choice between these pathways is influenced by several factors:

  • Nature of the Nucleophile: Strong, anionic nucleophiles generally favor the SN2 mechanism, which involves a backside attack on the electrophilic carbon atom.[1] Weaker, neutral nucleophiles are more likely to participate in SN1 reactions, which proceed through a carbocation intermediate.

  • Solvent Polarity: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for SN2 reactions as they solvate the cation but not the anionic nucleophile, thus enhancing its nucleophilicity. Polar protic solvents (e.g., water, ethanol) favor SN1 reactions by stabilizing both the carbocation intermediate and the leaving group.

  • Substituents on the Aromatic Ring: Electron-donating groups on the benzene ring stabilize the benzylic carbocation, thereby promoting the SN1 pathway. Conversely, electron-withdrawing groups destabilize the carbocation, making the SN1 pathway less favorable and the SN2 pathway more likely.

In the case of m-acetoxybenzyl chloride, the acetoxy group at the meta position acts as an electron-withdrawing group through its inductive effect. This destabilizes the formation of a positive charge at the benzylic carbon, thus disfavoring a purely SN1 mechanism. Consequently, reactions with strong nucleophiles are expected to proceed predominantly through an SN2 pathway.

A critical consideration is the potential for hydrolysis of the acetoxy group to a hydroxyl group. Strong bases, such as sodium hydroxide, can readily saponify the ester.[2] Therefore, to ensure the selective substitution of the benzylic chloride, the reaction should be conducted under conditions that are not strongly basic.

Experimental Protocol: SN2 Reaction of m-Acetoxybenzyl Chloride with Sodium Azide

This protocol details a representative SN2 reaction of m-acetoxybenzyl chloride with sodium azide to yield m-acetoxybenzyl azide. Azides are valuable synthetic intermediates that can be readily converted to amines or participate in cycloaddition reactions.

Materials and Equipment
Reagents Equipment
m-Acetoxybenzyl chlorideRound-bottom flask
Sodium azide (NaN3)Magnetic stirrer and stir bar
Acetone (anhydrous)Reflux condenser
Dichloromethane (DCM)Heating mantle or oil bath
Saturated aqueous sodium bicarbonate (NaHCO3)Separatory funnel
Brine (saturated aqueous NaCl)Rotary evaporator
Anhydrous magnesium sulfate (MgSO4)Thin-layer chromatography (TLC) plates
UV lamp
Standard glassware

Safety Precautions:

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.

  • m-Acetoxybenzyl chloride is a lachrymator and should be handled in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve m-acetoxybenzyl chloride (1.0 eq) in anhydrous acetone (approximately 10 mL per gram of the chloride).

  • Addition of Nucleophile: To the stirred solution, add sodium azide (1.2 eq) in one portion.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 56 °C for acetone).

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexanes. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the acetone using a rotary evaporator.

    • To the residue, add dichloromethane (DCM) and water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-acetoxybenzyl azide.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification A Dissolve m-acetoxybenzyl chloride in anhydrous acetone B Add Sodium Azide A->B C Reflux the mixture B->C D Monitor by TLC C->D E Cool and remove acetone D->E Reaction Complete F Add DCM and water E->F G Wash with H2O, NaHCO3, Brine F->G H Dry over MgSO4 G->H I Filter and concentrate H->I J Column Chromatography (optional) I->J K K J->K Pure m-acetoxybenzyl azide

Caption: Experimental workflow for the synthesis of m-acetoxybenzyl azide.

Data Presentation and Expected Outcomes

The success of the reaction can be monitored and confirmed through various analytical techniques.

Technique Expected Observation
TLC Disappearance of the starting material spot (m-acetoxybenzyl chloride) and the appearance of a new, typically higher Rf, product spot (m-acetoxybenzyl azide).
1H NMR The benzylic protons (-CH2Cl) of the starting material will show a downfield shift upon conversion to the azide (-CH2N3). The aromatic protons and the acetyl protons should remain unchanged.
13C NMR A significant upfield shift of the benzylic carbon is expected upon substitution of the chlorine with the azide group.
IR Spectroscopy A strong, sharp absorption band characteristic of the azide group will appear around 2100 cm-1. The ester carbonyl stretch should remain present around 1760 cm-1.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Acetone as Solvent: Acetone is a polar aprotic solvent that effectively dissolves both the organic substrate and the inorganic nucleophile (to some extent), facilitating the SN2 reaction. Its relatively low boiling point allows for easy removal during the work-up.

  • Use of a Slight Excess of Nucleophile: Using a slight excess (1.2 equivalents) of sodium azide helps to drive the reaction to completion by ensuring that the concentration of the nucleophile remains high throughout the reaction, following Le Chatelier's principle.

  • Aqueous Work-up with Sodium Bicarbonate: The wash with saturated sodium bicarbonate is crucial to neutralize any trace amounts of acid that may have formed during the reaction, which could potentially catalyze the hydrolysis of the acetoxy group.

Trustworthiness: A Self-Validating System

The protocol is designed to be self-validating through in-process monitoring and final product characterization.

  • TLC Monitoring: Provides a real-time assessment of the reaction's progress, allowing the researcher to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.

  • Spectroscopic Analysis: The combination of NMR and IR spectroscopy provides unambiguous confirmation of the product's identity and purity. The presence of the characteristic azide stretch in the IR spectrum and the chemical shifts in the NMR spectra serve as definitive proof of a successful substitution while confirming the integrity of the acetoxy group.

Mechanistic Pathway Visualization

sn2_mechanism cluster_ts Trigonal Bipyramidal Transition State reagents m-Acetoxybenzyl Chloride + N3- transition_state [Transition State] reagents->transition_state Backside Attack products m-Acetoxybenzyl Azide + Cl- transition_state->products Inversion of Stereochemistry ts_node δ-N3---C---Clδ-

Caption: SN2 mechanism for the reaction of m-acetoxybenzyl chloride with azide.

References

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • gChem. (n.d.). SN2 Substitution. Retrieved from [Link]

  • Pearson. (n.d.). Write a balanced chemical equation using condensed structural - Brown 15th Edition Ch 24 Problem 47b. Retrieved from [Link]

  • YouTube. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]

  • YouTube. (2019, December 27). synthesis & cleavage of benzyl ethers. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: 3-(Chloromethyl)phenyl acetate as a Versatile Bifunctional Linker

For Researchers, Scientists, and Drug Development Professionals Abstract Bifunctional linkers are critical tools in modern chemical biology and drug development, enabling the precise connection of two molecular entities....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifunctional linkers are critical tools in modern chemical biology and drug development, enabling the precise connection of two molecular entities.[1] This document provides a detailed guide to the application of 3-(Chloromethyl)phenyl acetate, a unique hetero-bifunctional linker. Its structure incorporates two distinct reactive sites: a benzylic chloride for nucleophilic substitution and a phenyl acetate that can be unmasked to reveal a phenolic hydroxyl group for subsequent conjugation. This temporal separation of reactivity allows for controlled, sequential bioconjugation, making it a valuable reagent in the synthesis of complex biomolecules, antibody-drug conjugates (ADCs), and targeted drug delivery systems.[2] We will explore the linker's mechanism, provide detailed protocols for its use, and discuss its advantages in multi-step bioconjugation strategies.

Physicochemical Properties & Safe Handling

Before utilization, it is crucial to understand the properties and safety requirements for 3-(Chloromethyl)phenyl acetate.

PropertyValueSource
CAS Number 39720-27-9 (para isomer)[3]
Molecular Formula C₉H₉ClO₂[3]
Molecular Weight 184.62 g/mol [3]
Appearance White to off-white solid[4]
Purity Typically ≥95%[3]

Safety & Handling:

3-(Chloromethyl)phenyl acetate is classified as a hazardous substance and must be handled with appropriate precautions.[3][5]

  • Hazard Statements: Harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

Mechanism of Action: A Two-Stage Conjugation Strategy

The utility of 3-(Chloromethyl)phenyl acetate lies in its two chemically distinct functional groups, which can be addressed in a stepwise manner.

Stage 1: Electrophilic Alkylation The chloromethyl group serves as a potent electrophile, readily reacting with nucleophiles such as the thiol group of cysteine residues or the amine group of lysine residues on a protein. This initial reaction forms a stable thioether or amine bond, tethering the linker to the first biomolecule.

Stage 2: Deprotection and Second Conjugation The acetate group acts as a protecting group for the phenolic hydroxyl. It is stable during the initial alkylation step but can be selectively removed under specific conditions. This "unmasking" can be achieved either chemically (e.g., mild base hydrolysis) or, more elegantly, through enzymatic cleavage by esterases.[2][9] The revealed phenol can then be used for a second conjugation reaction, for example, through ether formation or by coupling to a diazonium salt.

This sequential approach provides exceptional control over the synthesis of complex conjugates.

G cluster_0 Stage 1: First Conjugation (Alkylation) cluster_1 Stage 2: Second Conjugation (Post-Deprotection) Linker 3-(Chloromethyl)phenyl acetate Intermediate Conjugate Intermediate (Stable Ether/Thioether Bond) Linker->Intermediate reacts with Nu: (-SH, -NH2) Biomolecule1 Biomolecule 1 (e.g., Protein with -SH) Biomolecule1->Intermediate Deprotection Deprotection (e.g., Esterase) Intermediate->Deprotection Cleavage of Acetate ActivatedLinker Activated Intermediate (Phenol Revealed) Deprotection->ActivatedLinker FinalConjugate Final Bifunctional Conjugate ActivatedLinker->FinalConjugate reacts with second molecule Biomolecule2 Biomolecule 2 (e.g., Drug, Fluorophore) Biomolecule2->FinalConjugate

Figure 1. Sequential reaction mechanism of 3-(Chloromethyl)phenyl acetate.

Application Protocol: Synthesis of a Model Antibody-Drug Conjugate (ADC)

This protocol describes the conjugation of a cytotoxic drug to a monoclonal antibody (mAb) using 3-(Chloromethyl)phenyl acetate.

Rationale and Workflow Overview

The goal is to first attach the linker to the antibody via cysteine residues and then, after enzymatic deprotection, attach a payload molecule. This strategy is particularly useful in ADC development where precise control over drug-to-antibody ratio (DAR) and linker stability is paramount.[2] Enzyme-cleavable linkers are designed to be stable in circulation and release the drug payload within the target cell, where specific enzymes are present.[]

G start Start: Reduced mAb (-SH) step1 Step 1: Conjugation + 3-(Chloromethyl)phenyl acetate start->step1 step2 Step 2: Purification (Size Exclusion Chromatography) step1->step2 step3 Step 3: Deprotection + Esterase Enzyme step2->step3 step4 Step 4: Second Conjugation + Activated Drug Payload step3->step4 step5 Step 5: Final Purification (Hydrophobic Interaction Chromatography) step4->step5 end End: Purified ADC step5->end

Sources

Method

Application Notes and Protocols for 3-(Chloromethyl)phenyl Acetate in Fragment-Based Drug Discovery

Introduction: The Strategic Advantage of Covalent Fragments in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficien...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Covalent Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient path to novel lead compounds.[1][2][3] This approach screens small, low-molecular-weight molecules ("fragments") that, despite their typically weak binding affinities, provide high-quality starting points for optimization.[1][2] A particularly powerful evolution of this strategy is the use of covalent fragments—small molecules equipped with a reactive electrophilic "warhead." These fragments form a stable, covalent bond with a nucleophilic amino acid residue on the target protein, most commonly a cysteine or lysine.

This covalent interaction offers several distinct advantages:

  • Enhanced Potency and Duration of Action: The irreversible nature of the bond can lead to significantly increased potency and a prolonged pharmacodynamic effect.

  • Tackling "Undruggable" Targets: Covalent fragments can effectively bind to proteins with shallow or cryptic binding sites that are often intractable to traditional non-covalent inhibitors.[4]

  • High Ligand Efficiency: By forming a covalent bond, these fragments can achieve high target occupancy even with a small molecular size, making them highly efficient binders.

3-(Chloromethyl)phenyl acetate is a valuable tool in the covalent FBDD arsenal. Its benzyl chloride moiety acts as a moderately reactive electrophile, capable of forming a covalent bond with nucleophilic residues. The phenyl acetate scaffold provides a simple, yet versatile, core that can be readily elaborated upon following successful hit identification. This document provides a comprehensive guide to the application of 3-(Chloromethyl)phenyl acetate in covalent fragment screening campaigns, detailing its properties, handling, and detailed protocols for primary screening and hit validation.

Physicochemical and Safety Profile of 3-(Chloromethyl)phenyl Acetate

Accurate characterization of a fragment's properties is critical for designing effective screening experiments and ensuring laboratory safety. The following table summarizes the key physicochemical properties of 3-(Chloromethyl)phenyl acetate and its isomers.

PropertyValue (for 2-(Chloromethyl)phenyl acetate)Data Source
CAS Number 15068-08-3[5][6]
Molecular Formula C₉H₉ClO₂[5][6]
Molecular Weight 184.62 g/mol [5][6]
Appearance White solid[7]
Storage Conditions Store at 0-8 °C in a dry, well-ventilated place.[7]
Calculated LogP 2.3[5]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 2[5]

Note: Data for the 2-isomer is provided as a close proxy. Researchers should always refer to the vendor-specific Certificate of Analysis for lot-specific data.

Safety and Handling

As a reactive electrophile, 3-(Chloromethyl)phenyl acetate and its isomers must be handled with appropriate care.

Hazard Statements (based on 2- and 4-isomers):

  • Harmful if swallowed.[5][8][9]

  • Causes skin irritation/severe skin burns and eye damage.[5][8]

  • May cause an allergic skin reaction.[5][8]

  • May cause respiratory irritation.[10][11]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[12]

  • Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the use of 3-(Chloromethyl)phenyl acetate in a typical covalent fragment screening campaign.

Workflow Overview: A Covalent Fragment Screening Cascade

A successful covalent fragment screening campaign follows a logical progression from primary screening to hit validation and characterization. This workflow is designed to efficiently identify true hits and eliminate false positives.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Confirmation cluster_2 Hit Validation & Characterization Primary_Screen Primary Screen (e.g., Intact Protein MS) Reactivity_Assay Reactivity Assay (e.g., Glutathione) Primary_Screen->Reactivity_Assay Initial Hits Dose_Response Dose-Response Confirmation Reactivity_Assay->Dose_Response Filtered Hits Orthogonal_Assay Orthogonal Assay (e.g., Fluorescence Competition) Dose_Response->Orthogonal_Assay Confirmed Hits Site_of_Modification Site of Modification (Peptide Mapping MS/MS) Orthogonal_Assay->Site_of_Modification Validated Hits Structural_Biology Structural Biology (X-ray Crystallography) Site_of_Modification->Structural_Biology Characterized Hits

Figure 1: A typical workflow for a covalent fragment screening campaign.

Protocol 1: Primary Screening by Intact Protein Mass Spectrometry

Intact protein mass spectrometry (MS) is a powerful and direct method for identifying covalent modification of a target protein.[4] The principle is straightforward: an increase in the protein's mass corresponding to the mass of the fragment indicates a covalent binding event.

Rationale: This method is highly sensitive and provides unambiguous evidence of covalent adduct formation. It is an ideal primary screening technique due to its speed and direct nature.

Materials:

  • Target protein of interest (purified, >95% purity)

  • 3-(Chloromethyl)phenyl acetate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • LC-MS system (e.g., Q-TOF) with a suitable column for protein analysis (e.g., C4)

  • Quenching solution (e.g., 1% formic acid)

Procedure:

  • Protein Preparation: Prepare the target protein to a final concentration of 5-10 µM in the assay buffer.

  • Fragment Preparation: Prepare a 10 mM stock solution of 3-(Chloromethyl)phenyl acetate in DMSO. From this, prepare a working solution at 100x the final desired screening concentration in the assay buffer. A typical final screening concentration is 100-200 µM.

  • Incubation:

    • In a microtiter plate, add the target protein solution.

    • Add the 100x fragment working solution to the protein solution (e.g., 1 µL of 10 mM fragment to 99 µL of protein for a final concentration of 100 µM).

    • Include a DMSO-only control (protein + DMSO).

    • Incubate the plate at room temperature for a defined period (e.g., 1-4 hours). The incubation time should be optimized based on the expected reactivity of the fragment and the stability of the protein.

  • Quenching: Stop the reaction by adding the quenching solution. This will denature the protein and prevent further reaction.

  • LC-MS Analysis:

    • Inject the quenched samples onto the LC-MS system.

    • Separate the protein from unbound fragment using a rapid desalting gradient.

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein in the fragment-treated sample to the DMSO control.

    • A mass shift corresponding to the mass of 3-(Chloromethyl)phenyl acetate minus HCl (184.62 - 36.46 = 148.16 Da) indicates a successful covalent binding event.

Protocol 2: Glutathione (GSH) Reactivity Assay

It is crucial to assess the intrinsic reactivity of a covalent fragment to filter out overly reactive, non-specific compounds. A common method is to measure the rate of reaction with glutathione (GSH), a biologically relevant nucleophile.[13]

Rationale: This assay provides a measure of the fragment's electrophilicity. Fragments that are highly reactive with GSH are more likely to be non-specific and cause off-target effects.

Materials:

  • 3-(Chloromethyl)phenyl acetate

  • Glutathione (GSH)

  • Assay buffer (e.g., PBS, pH 7.4)

  • LC-MS system

Procedure:

  • Solution Preparation:

    • Prepare a 10 mM stock of 3-(Chloromethyl)phenyl acetate in DMSO.

    • Prepare a 10 mM stock of GSH in assay buffer.

  • Reaction:

    • In a vial, mix the fragment and GSH to final concentrations of 100 µM each in the assay buffer.

    • Incubate at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by diluting the aliquot into a solution containing 0.1% formic acid.

  • LC-MS Analysis:

    • Analyze the quenched samples by LC-MS to monitor the disappearance of the fragment peak and the appearance of the GSH-adduct peak.

  • Data Analysis:

    • Plot the percentage of remaining fragment over time and calculate the half-life (t₁/₂) of the fragment in the presence of GSH. Fragments with a very short half-life may be flagged as potentially too reactive.

Protocol 3: Orthogonal Hit Validation by Fluorescence Polarization Competition Assay

An orthogonal assay using a different detection modality is essential for confirming hits from the primary screen.[1] A fluorescence polarization (FP) competition assay can be a valuable tool if a suitable fluorescent probe that binds to the same site is available or can be developed.

Rationale: This assay confirms that the fragment's binding is specific to the target site of interest and is not an artifact of the primary screening method. It provides a functional readout of target engagement.

Mechanism of FP Competition Assay

FP_Competition cluster_0 No Inhibitor cluster_1 With Covalent Fragment P Protein P_FP Protein-Probe Complex (High Polarization) P->P_FP FP Fluorescent Probe FP->P_FP P2 Protein P_Frag Covalently Modified Protein P2->P_Frag Frag Covalent Fragment Frag->P_Frag FP2 Free Fluorescent Probe (Low Polarization)

Figure 2: Principle of the fluorescence polarization competition assay.

Materials:

  • Target protein

  • 3-(Chloromethyl)phenyl acetate

  • Fluorescent probe that binds to the target protein's active or allosteric site

  • Assay buffer

  • Microplate reader with FP capabilities

Procedure:

  • Pre-incubation:

    • In a microtiter plate, pre-incubate the target protein with varying concentrations of 3-(Chloromethyl)phenyl acetate (to generate a dose-response curve).

    • Include a DMSO-only control.

    • The pre-incubation time should be sufficient to allow for covalent bond formation (e.g., 1-2 hours at room temperature).

  • Addition of Fluorescent Probe:

    • Add the fluorescent probe to all wells at a final concentration typically at or below its Kd.

  • Equilibration:

    • Incubate the plate for a short period (e.g., 15-30 minutes) to allow the probe to bind to any unmodified protein.

  • Measurement:

    • Measure the fluorescence polarization in each well using the microplate reader.

  • Data Analysis:

    • Plot the FP signal against the concentration of 3-(Chloromethyl)phenyl acetate.

    • A dose-dependent decrease in the FP signal indicates that the fragment is covalently modifying the protein and preventing the binding of the fluorescent probe.

    • Calculate the IC₅₀ value, which represents the concentration of the fragment required to inhibit 50% of the probe's binding.

Hit Validation and Advancement

Following successful confirmation in a secondary assay, further validation steps are crucial to justify advancing a fragment hit to a medicinal chemistry program.

  • Site of Modification Analysis: Use peptide mapping mass spectrometry (LC-MS/MS) to identify the specific amino acid residue that has been modified by 3-(Chloromethyl)phenyl acetate. This is critical for understanding the binding mode and for structure-based drug design.

  • Structural Biology: Obtain a high-resolution crystal structure of the protein in complex with the fragment. This provides definitive proof of the binding site and orientation, which is invaluable for guiding the elaboration of the fragment into a more potent lead compound.[14]

  • Structure-Activity Relationship (SAR): Synthesize and test a small number of analogs of 3-(Chloromethyl)phenyl acetate to begin building an understanding of the SAR. This will inform the strategy for fragment growing, linking, or merging.

Conclusion

3-(Chloromethyl)phenyl acetate is a valuable electrophilic fragment for initiating a covalent inhibitor drug discovery program. Its moderate reactivity and simple scaffold provide an excellent starting point for identifying novel binders to challenging protein targets. By employing a systematic workflow of primary screening, reactivity assessment, and orthogonal validation, researchers can confidently identify and characterize high-quality, covalent fragment hits. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to effectively integrate 3-(Chloromethyl)phenyl acetate and similar reactive fragments into their FBDD campaigns, ultimately accelerating the discovery of new therapeutics.

References

  • Gelest. (n.d.). Safety Data Sheet: ((chloromethyl)phenylethyl)trichlorosilane. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-phenyl propyl acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4347180, 2-(Chloromethyl)phenyl acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 148312, 4-(Chloromethyl)phenyl acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9855748, Methyl 2-[2-(chloromethyl)phenyl]acetate. Retrieved from [Link]

  • Lebraud, H., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. ASSAY and Drug Development Technologies, 14(4), 249-260. [Link]

  • Campos-Olivas, R. (2010). NMR screening and hit validation in fragment based drug discovery. Current Topics in Medicinal Chemistry, 10(1), 16-31. [Link]

  • Willemsen, J., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Biomedicines, 8(11), 513. [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Ge, W., et al. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 3(11), 2946-2970. [Link]

  • Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Retrieved from [Link]

  • Imperial College London. (2019, October 31). Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Anti-cancer Activity. Retrieved from [Link]

  • Selvita. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

  • Domainex. (n.d.). LC-MS based covalent fragment screening strategy. Retrieved from [Link]

  • University of Cambridge. (n.d.). Accepted version. Retrieved from [Link]

  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Chemical Probes in Biology. [Link]

  • Zhang, T., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 63(20), 11848-11861. [Link]

  • Evotec. (2025, May 22). Advancing Drug Discovery With Covalent Fragment Screening. Retrieved from [Link]

  • Schrödinger. (n.d.). Hit Discovery. Retrieved from [Link]

Sources

Application

Preparation of meta-substituted benzyl ether derivatives

Application Note: Strategic Synthesis of meta-Substituted Benzyl Ethers Abstract & Strategic Importance In modern drug discovery, meta-substituted benzyl ethers act as critical pharmacophores, offering a distinct vector...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of meta-Substituted Benzyl Ethers

Abstract & Strategic Importance

In modern drug discovery, meta-substituted benzyl ethers act as critical pharmacophores, offering a distinct vector for exploring Structure-Activity Relationships (SAR). Unlike para-substituents, which extend linearity, or ortho-substituents, which induce conformational locking via steric clash, meta-substituents (e.g., -F, -CF₃, -OMe) provide a unique geometric vector to access "orthogonal" binding pockets in enzymes and receptors (e.g., S1P1 agonists, Kinase inhibitors).

However, the synthesis of these derivatives presents specific electronic challenges. The meta-position does not allow for direct resonance stabilization of benzylic carbocations, making SN1 pathways slower compared to para-methoxy analogs. Furthermore, the electron-withdrawing nature of common meta-substituents (halogen, nitrile) can acidify benzylic protons, increasing the risk of elimination side reactions under basic conditions.

This guide details three distinct protocols to navigate these challenges, selected based on substrate stability and electronic requirements.

Method Selection Matrix

Select the appropriate protocol based on your substrate's functional group tolerance and the availability of starting materials.

FeatureProtocol A: Williamson Ether Synthesis Protocol B: Mitsunobu Reaction Protocol C: Dudley Reagent (Neutral)
Mechanism Classical SN2 (Irreversible)SN2 with InversionThermal SN1-like
Primary Reagents NaH, KH, or Cs₂CO₃ + Benzyl HalidePPh₃, DIAD/DEAD + Benzyl Alcohol2-Benzyloxypyridine + MeOTf
pH Conditions Strongly Basic (pH > 12)Mild/Neutral Neutral (Buffered)
Substrate Tolerance Poor for base-labile groups (esters, racemizable centers).Excellent for base-sensitive groups. Poor for pKa > 11 nucleophiles.Excellent for acid/base sensitive substrates.
"Meta" Consideration meta-EWG halides react faster (activated electrophile).Works well with meta-substituted benzyl alcohols.Best for installing meta-benzyl groups onto complex scaffolds.

Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the optimal synthetic route.

BenzylEtherSelection Start Start: Target meta-Benzyl Ether BaseSens Is the substrate Base Sensitive? Start->BaseSens AcidSens Is the substrate Acid Sensitive? BaseSens->AcidSens Yes Stereo Is Inversion of Stereochemistry Required? BaseSens->Stereo No ProtB PROTOCOL B Mitsunobu Reaction (PPh3/DIAD) AcidSens->ProtB No ProtC PROTOCOL C Dudley Reagent (Thermal/Neutral) AcidSens->ProtC Yes (Max Tolerance) ProtA PROTOCOL A Williamson Synthesis (NaH/DMF) Stereo->ProtA No (Standard) Stereo->ProtB Yes (Invert Alcohol)

Figure 1: Strategic decision tree for selecting the etherification method based on substrate stability.

Protocol A: Classical Williamson Ether Synthesis

Best for: Robust substrates, scale-up, and when the meta-benzyl halide is readily available.

The "Meta" Effect in SN2

In this protocol, the meta-substituted benzyl halide acts as the electrophile. Electron-withdrawing groups (EWG) at the meta position (e.g., m-F, m-Cl) inductively withdraw electron density from the benzylic carbon, making it more electrophilic and accelerating the SN2 attack compared to unsubstituted benzyl halides.

Step-by-Step Procedure

Scale: 5.0 mmol Reagents: Sodium Hydride (60% in oil), Anhydrous DMF.

  • Preparation of Alkoxide:

    • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

    • Charge with Alcohol Substrate (5.0 mmol, 1.0 equiv) and Anhydrous DMF (15 mL) .

    • Cool to 0°C in an ice bath.[1]

    • Carefully add Sodium Hydride (6.0 mmol, 1.2 equiv, 60% dispersion) portion-wise. Caution: H₂ gas evolution.

    • Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add ** meta-Substituted Benzyl Bromide (5.5 mmol, 1.1 equiv)** dropwise (neat or dissolved in minimal DMF).

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

    • Stir for 2–4 hours. Monitor by TLC/LCMS.

  • Quench & Workup:

    • Cool back to 0°C. Quench excess hydride by slow addition of saturated NH₄Cl solution (10 mL).

    • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

    • Wash the organic layer with Water (2 x 30 mL) and Brine (1 x 30 mL) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc).

Protocol B: The Mitsunobu Reaction

Best for: Inverting stereochemistry of secondary alcohols, or when the meta-benzyl alcohol is the available starting material.

Mechanism & Causality

This method activates the alcohol (not the halide) using a phosphonium intermediate. It is ideal for meta-substituted benzyl alcohols that might be unstable as halides (e.g., m-methoxybenzyl chloride is relatively unstable).

Step-by-Step Procedure

Scale: 2.0 mmol Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).

  • Reagent Mixing:

    • To a dry flask under N₂, add Phenol/Nucleophile (2.0 mmol) , ** meta-Substituted Benzyl Alcohol (2.0 mmol)**, and PPh₃ (2.2 mmol) .

    • Dissolve in Anhydrous THF (10 mL) .

    • Cool to 0°C.[1][2]

  • Activation:

    • Add DIAD (2.2 mmol) dropwise over 10 minutes. Note: The solution will turn yellow/orange.

    • Crucial Step: Maintain temperature < 5°C during addition to prevent side reactions (e.g., hydrazine formation).

  • Reaction:

    • Warm to RT and stir for 12–18 hours.

    • Note: If the meta-substituent is bulky (e.g., m-tBu), reaction times may extend to 24h due to steric hindrance at the transition state.

  • Workup:

    • Concentrate the THF directly.

    • Triturate the residue with cold Et₂O/Hexanes (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.[3]

    • Purify the filtrate via chromatography.

Protocol C: The Dudley Reagent (Neutral Benzylation)

Best for: "Benzyl protection" of acid/base sensitive molecules (e.g., glycosides, beta-lactams).

Scientific Basis

Developed by the Dudley lab, this method uses 2-benzyloxypyridine salts. Upon heating, these salts undergo thermal decomposition to generate a benzyl cation-like species (SN1-like) in a buffered, neutral environment. This avoids the strong base of Williamson and the redox byproducts of Mitsunobu.

Step-by-Step Procedure

Scale: 1.0 mmol Reagents: 2-(meta-substituted-benzyloxy)-1-methylpyridinium triflate (Pre-formed or generated in situ).

  • Reagent Formation (In Situ):

    • Dissolve 2-(meta-substituted-benzyloxy)pyridine (2.0 equiv) in Trifluorotoluene (PhCF₃) or Toluene (5 mL) .

    • Add Methyl Triflate (MeOTf, 2.0 equiv) at 0°C. Stir for 1 hour to form the salt.

  • Benzylation:

    • Add the Substrate Alcohol (1.0 mmol, 1.0 equiv) and MgO (2.0 equiv, acid scavenger) .

    • Heat the mixture to 80–90°C for 24 hours.

    • Mechanism:[1][2][4][5][6][7][8][9] The pyridinium salt releases the meta-benzyl electrophile, which is trapped by the alcohol.

  • Workup:

    • Filter through a pad of Celite to remove MgO and pyridone byproduct.

    • Concentrate and purify via silica gel chromatography.

Characterization & Troubleshooting

NMR Signature of meta-Substitution

Distinguishing meta-isomers from para is critical.

  • 1H NMR: Look for the "singlet-like" proton at the meta position (H2) between the ether oxygen and the substituent. It often appears as a narrow triplet (J ~ 2 Hz) or broad singlet due to long-range coupling.

  • 13C NMR: meta-substituted carbons often show distinct chemical shifts compared to para due to the lack of direct resonance conjugation with the ether oxygen.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Elimination of benzyl halide.Switch solvent to THF (lower polarity reduces E2). Lower temp to -20°C.
No Reaction (Protocol B) Nucleophile pKa > 11.Mitsunobu requires acidic nucleophiles (pKa < 11). Use Protocol A.
TPPO Contamination Poor separation in Protocol B.Use polymer-bound PPh₃ or switch to Protocol C.
Regioisomer Mix Benzylic scrambling (SN1).Avoid strong acids. meta-EWG destabilizes cations, reducing scrambling risk, but meta-EDG (e.g., OMe) increases it.

References

  • Williamson Ether Synthesis Mechanism & Kinetics

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[4][6][7][8][10]

    • [Link]

  • Mitsunobu Reaction Protocol

    • Organic Syntheses. "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols." Org. Synth. 2009, 86, 212.

    • [Link]

  • Dudley Reagent (Neutral Benzylation)

    • Organic Syntheses. "3-Benzyloxy-2-methyl Propanoate" (Dudley Protocol). Org. Synth. 2017, 94, 18-33.

    • [Link]

  • Meta-Substitution in Drug Discovery

    • National Institutes of Health (NIH) / PubMed. "Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P1 agonists." Bioorg Med Chem. 2014.
    • [Link]

Sources

Method

Synthesis of Meta-Hydroxybenzyl Derivatives via Acetate Hydrolysis: An Application Guide

Introduction: The Significance of Meta-Hydroxybenzyl Scaffolds Meta-hydroxybenzyl derivatives are pivotal structural motifs in a vast array of pharmacologically active compounds and specialty chemicals. Their presence is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Meta-Hydroxybenzyl Scaffolds

Meta-hydroxybenzyl derivatives are pivotal structural motifs in a vast array of pharmacologically active compounds and specialty chemicals. Their presence is crucial for the biological activity of numerous drugs, influencing receptor binding, metabolic stability, and pharmacokinetic profiles. The controlled and efficient synthesis of these derivatives is, therefore, a cornerstone of modern medicinal chemistry and process development. This guide provides an in-depth exploration of a fundamental transformation in their synthesis: the hydrolysis of a meta-substituted benzyl acetate to yield the corresponding meta-hydroxybenzyl alcohol or phenol. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and discuss critical parameters for process optimization.

Mechanistic Insights: The Chemistry of Acetate Hydrolysis

The hydrolysis of an aryl acetate, such as m-cresyl acetate, to its corresponding phenol, m-cresol, is a classic example of nucleophilic acyl substitution. The reaction can be effectively catalyzed by either acid or base.

Base-Catalyzed Hydrolysis: This is the most common and often most efficient method for this transformation. The reaction proceeds via a two-step nucleophilic addition-elimination mechanism.[1][2]

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl group and expelling the more stable leaving group, the phenoxide ion.

  • Protonation: In the final step, the phenoxide ion is protonated by a proton source (typically water or a mild acid in the workup) to yield the final phenolic product.

The overall reaction is essentially irreversible as the resulting carboxylate (acetate) is resonance-stabilized and a very poor nucleophile.

Base-Catalyzed Hydrolysis reactant m-Cresyl Acetate intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack hydroxide OH⁻ phenoxide m-Cresolate intermediate->phenoxide Elimination product m-Cresol phenoxide->product Protonation acetic_acid Acetic Acid

Caption: Base-catalyzed hydrolysis of m-cresyl acetate.

Acid-Catalyzed Hydrolysis: While also feasible, acid-catalyzed hydrolysis is a reversible process and often requires elevated temperatures to proceed at a reasonable rate.[3] The mechanism involves:

  • Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the leaving alcohol.

  • Elimination of the Alcohol: The protonated alcohol is a good leaving group and is eliminated, regenerating the carbonyl group and the acid catalyst.

Due to the equilibrium nature of this reaction, it is often necessary to use a large excess of water to drive the reaction to completion.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for the hydrolysis of m-cresyl acetate to m-cresol, a representative meta-hydroxybenzyl derivative. These methods can be adapted for a range of other meta-substituted benzyl acetates.

Protocol 1: Standard Base-Catalyzed Hydrolysis

This protocol is a robust and high-yielding method suitable for most laboratory-scale syntheses.

Materials:

  • m-Cresyl acetate (98%+)

  • Sodium hydroxide (NaOH) pellets or a 50% w/w aqueous solution

  • Methanol or Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve m-cresyl acetate (1 equivalent) in methanol (5-10 volumes).

  • Addition of Base: While stirring, add a 2 M aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 65-70°C for methanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Workup - Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 7.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude m-cresol.

  • Purification (Optional): If necessary, the crude product can be purified by distillation under reduced pressure.

Experimental Workflow setup Reaction Setup base_addition Addition of Base setup->base_addition monitoring Reaction Monitoring base_addition->monitoring workup Workup & Neutralization monitoring->workup extraction Extraction workup->extraction drying Drying & Concentration extraction->drying purification Purification drying->purification

Caption: General workflow for base-catalyzed hydrolysis.

Protocol 2: Mild Hydrolysis using Sodium Bicarbonate

For substrates sensitive to strong bases, a milder approach using sodium bicarbonate can be employed. This method is particularly useful for the deacetylation of aromatic acetates in the presence of other sensitive functional groups.[4]

Materials:

  • m-Cresyl acetate

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend m-cresyl acetate (1 mmol) in water (8 mL).

  • Addition of Base: Add sodium bicarbonate (6 mmol) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Reaction times may be longer compared to the strong base method.

  • Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).[4]

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the product.

Results and Discussion: Optimizing for Success

The choice of hydrolysis conditions can significantly impact the yield and purity of the final product. Below is a table summarizing expected outcomes based on different catalytic systems.

Catalyst SystemTemperature (°C)Typical Reaction Time (h)Expected Yield (%)Purity (%)Notes
NaOH in Methanol651-3>95>98Standard, robust method.
NaHCO₃ in Water2512-2485-95>97Mild conditions, suitable for sensitive substrates.[4]
H₂SO₄ in Water1004-870-85>95Reversible reaction, may require excess water.[3]
Ammonium Acetate in aq. Methanol256-1290-98>98Neutral conditions, highly selective for aromatic acetates.[5]

Causality Behind Experimental Choices:

  • Choice of Base: Strong bases like NaOH lead to rapid and complete hydrolysis. Milder bases like NaHCO₃ or catalysts like ammonium acetate are chosen when other functional groups in the molecule might be sensitive to harsh basic conditions (e.g., other esters, epoxides).[4][5]

  • Solvent Selection: Protic solvents like methanol or water are essential for solvating the ionic species involved in the reaction and for the protonation steps.

  • Temperature: While many base-catalyzed hydrolyses proceed at room temperature, heating is often employed to increase the reaction rate, especially for less reactive substrates or with milder catalysts.

Troubleshooting Common Issues:

  • Incomplete Reaction: This can be due to insufficient base, low temperature, or short reaction time. Increasing any of these parameters can drive the reaction to completion.

  • Side Product Formation: In the presence of other electrophilic sites, the nucleophile (hydroxide) may react elsewhere in the molecule. Using milder conditions can often mitigate this.

  • Low Yield after Workup: Emulsion formation during extraction can lead to product loss. The addition of brine can help to break up emulsions. Ensure complete neutralization before extraction to prevent the phenoxide from remaining in the aqueous layer.

Conclusion: A Versatile and Essential Transformation

The hydrolysis of meta-substituted benzyl acetates is a fundamental and versatile method for the synthesis of meta-hydroxybenzyl derivatives. The choice of reaction conditions, particularly the catalyst and temperature, allows for the fine-tuning of the process to accommodate a wide range of substrates, from simple building blocks to complex, multifunctional molecules. A thorough understanding of the reaction mechanism and the principles behind the experimental design is crucial for achieving high yields and purity, paving the way for the successful development of novel therapeutics and advanced materials.

References

  • Sunner, S. (1957). The Heat of Hydrolysis of i-Propenyl Acetate and m-Cresyl. Acta Chemica Scandinavica, 11, 1758-1762. Available at: [Link]

  • Process for producing benzyl acetate and benzyl alcohol. (2002). Google Patents.
  • Loi, H., et al. (2018). Acylation of m-cresol with acetic acid supported by in-situ ester formation on H-ZSM-5 zeolites. ResearchGate. Available at: [Link]

  • Kito, T., et al. (1974). Synthesis of Hydroxybenzyl Compounds. Kyoto University Research Information Repository. Available at: [Link]

  • Process for preparing p-hydroxybenzyl alcohol. (1991). Google Patents.
  • Nottebohm, M., et al. (2012). Base-catalyzed hydrolysis of phenyl acetate to produce phenol and acetate. ResearchGate. Available at: [Link]

  • Ramesh, C., et al. (2003). A Mild, Highly Selective and Remarkably Easy Procedure for Deprotection of Aromatic Acetates Using Ammonium Acetate as a Neutral Catalyst in Aqueous Medium. ResearchGate. Available at: [Link]

  • Hawkins, J. A., et al. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences. Available at: [Link]

  • HYDROXY- AND ALKOXY-SUBSTITUTED BENZYL DERIVATIVES. (2001). Inchem.org. Available at: [Link]

  • An Eco-friendly and Mild Process for Deacetylation Reactions in Water. (n.d.). Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: m-Acetoxybenzyl Chloride Stability

The following technical guide addresses the stability, degradation mechanisms, and handling protocols for m-acetoxybenzyl chloride (m-ABC) in aqueous media. This content is structured for researchers requiring high-fidel...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, degradation mechanisms, and handling protocols for m-acetoxybenzyl chloride (m-ABC) in aqueous media. This content is structured for researchers requiring high-fidelity control over alkylation reactions and linker chemistry.

Executive Summary: The "Dual-Threat" Instability

m-Acetoxybenzyl chloride (3-(Chloromethyl)phenyl acetate) presents a unique stability challenge due to its bifunctional nature. Unlike simple benzyl chlorides, this molecule possesses two hydrolytically labile sites that respond differently to pH and temperature:

  • The Benzylic C-Cl Bond: Susceptible to solvolysis (SN1/SN2 mixed mechanism), leading to benzyl alcohol.

  • The Phenolic Ester (Acetoxy) Group: Susceptible to acid/base-catalyzed hydrolysis, leading to a phenol.

Key Takeaway: In aqueous media, m-ABC is kinetically unstable. Its half-life is governed by a "tug-of-war" between C-Cl ionization (favored by polarity) and ester cleavage (favored by pH extremes). Optimal stability is found in non-nucleophilic organic solvents or slightly acidic aqueous buffers (pH 4–5) at low temperatures.

Part 1: Mechanistic Insight & Degradation Pathways

To troubleshoot effectively, you must understand how the molecule breaks down.

The Degradation Matrix

The degradation of m-ABC is not a single linear path but a "hydrolysis square."

  • Path A (C-Cl Hydrolysis): The electron-withdrawing effect of the meta-acetoxy group (

    
    ) destabilizes the benzylic carbocation intermediate. Consequently, m-ABC hydrolyzes slower at the C-Cl bond than unsubstituted benzyl chloride  in neutral water.
    
  • Path B (Ester Hydrolysis): The ester bond is highly sensitive to base. Even mild alkalinity (pH > 7.5) will rapidly deacetylate the compound, generating m-hydroxybenzyl chloride.

  • The Critical Danger (Phenoxide Generation): If the ester hydrolyzes first (Path B), the resulting phenol can deprotonate to a phenoxide. This significantly increases the electron density of the ring, accelerating the loss of the chloride (Path D) and potentially leading to rapid polymerization via a quinone methide-like intermediate (though less favorable in meta than para, it remains a risk for oligomerization).

DegradationPathway Start m-Acetoxybenzyl Chloride (Intact Reagent) Prod1 m-Acetoxybenzyl Alcohol (Hydrolysis Product A) Start->Prod1 Path A: C-Cl Hydrolysis (Neutral/Acidic pH, Slow) Prod2 m-Hydroxybenzyl Chloride (Deacetylated Intermediate) Start->Prod2 Path B: Ester Hydrolysis (Basic pH, Fast) Final m-Hydroxybenzyl Alcohol (Final Degradation Product) Prod1->Final Ester Hydrolysis Prod2->Final C-Cl Hydrolysis (Accelerated by -OH) Polymer Polybenzyl Oligomers (Insoluble Precipitate) Prod2->Polymer Self-Alkylation (High Conc.)

Figure 1: The dual degradation pathways of m-acetoxybenzyl chloride.[1] Path A dominates in acidic/neutral media; Path B dominates in basic media.

Part 2: Troubleshooting Guide & FAQs
Scenario 1: "My reaction yield is inconsistently low."

Diagnosis: Competitive Hydrolysis.

  • The Cause: If you are performing a coupling reaction (e.g., amine alkylation) in an aqueous/organic mixture, the water is competing as a nucleophile.

  • The Fix:

    • Switch Solvent System: Move to a biphasic system (DCM/Water) with a Phase Transfer Catalyst (e.g., TBAB). This keeps the m-ABC in the organic phase, protecting it from hydrolysis until it meets the nucleophile at the interface.

    • Check pH: If your nucleophile requires a base, ensure the base is added slowly or use a weaker base (e.g.,

      
       instead of NaOH) to minimize ester hydrolysis.
      
Scenario 2: "I see a new peak at RRT 0.65 that grows over time."

Diagnosis: Deacetylation (Ester Hydrolysis).

  • The Cause: Your buffer pH is likely too high (> 7.0), or the sample has been sitting in methanol/protic solvent too long (transesterification).

  • The Fix:

    • Immediate: Acidify the sample to pH 3–4 with dilute acetic acid or HCl.

    • Process: Store stock solutions in anhydrous Acetonitrile or THF . Do not store in Methanol or Ethanol, as transesterification (swapping acetate for methoxy) occurs readily.

Scenario 3: "The solution turned cloudy/precipitated."

Diagnosis: HCl Generation & Polymerization.

  • The Cause: Hydrolysis of the C-Cl bond releases HCl. As the solution becomes more acidic and ionic strength increases, the organic substrate may crash out. Alternatively, if the concentration is high (>100 mM), the hydrolyzed phenolic intermediate may be self-alkylating.

  • The Fix:

    • Measure the pH.[2][3][4] If pH < 2, significant hydrolysis has occurred. Discard the solution.

    • For future experiments, include a non-nucleophilic proton sponge (e.g., 2,6-lutidine) if acid scavenging is required without triggering ester hydrolysis.

Part 3: Validated Protocols
Protocol A: Determination of Hydrolytic Half-Life (

)

Use this protocol to validate the stability of m-ABC in your specific buffer system before running valuable experiments.

Materials:

  • HPLC System (UV detection at 254 nm).

  • Buffer of interest (e.g., PBS pH 7.4).

  • Internal Standard: Toluene (non-reactive, stable UV signal).

  • Solvent: Acetonitrile (ACN).

Procedure:

  • Stock Preparation: Dissolve m-ABC (10 mg) and Toluene (5 µL) in ACN (1 mL).

  • Initiation: Add 100 µL of Stock to 900 µL of the test buffer (thermostated to 25°C). Vortex for 5 seconds.

  • Sampling: Immediately inject into HPLC (

    
    ). Repeat injections every 15 minutes for 4 hours.
    
  • Data Analysis:

    • Plot

      
       vs. Time (min).
      
    • The slope of the line is

      
      .[4]
      
    • Calculate half-life:

      
      .
      

Expected Results: | pH | Dominant Mechanism | Estimated


 (25°C) |
| :--- | :--- | :--- |
| 4.0  | C-Cl Solvolysis (Slow) | > 24 Hours |
| 7.0  | Mixed | 4 – 8 Hours |
| 9.0  | Ester Hydrolysis (Fast) | < 30 Minutes |
Protocol B: Safe Storage & Handling
  • Solid State: Store at -20°C under Argon/Nitrogen. Moisture is the enemy.

  • Solution State: Make fresh. If storage is unavoidable, use anhydrous THF or DCM over molecular sieves (3Å).

  • Quenching: To destroy excess m-ABC after a reaction, add an amine (e.g., morpholine) or thiourea, which reacts faster than water, then wash away the adduct.

Part 4: Solvent Selection Decision Tree

Use this logic flow to select the correct media for your application.

SolventSelection Start Start: Select Media Q1 Is water required? Start->Q1 NoWater Use Anhydrous DCM, THF, or ACN (Stable for days) Q1->NoWater No YesWater Check pH Requirement Q1->YesWater Yes Acidic pH < 6 YesWater->Acidic Neutral pH 6 - 8 YesWater->Neutral Basic pH > 8 YesWater->Basic Stable Acceptable Stability (t1/2 > 12h) Acidic->Stable Caution Run Kinetics Check (t1/2 ~ 4-8h) Neutral->Caution Danger Unstable! Use Biphasic System (DCM/Water) Basic->Danger

Figure 2: Decision tree for solvent and pH selection to maximize m-ABC integrity.

References
  • Laughton, P. M., & Robertson, R. E. (1956). Solvolysis in H2O and D2O of Benzyl Chloride and its Derivatives. Canadian Journal of Chemistry.[5] Link

    • Establishes the baseline kinetics for benzyl chloride hydrolysis and the effect of substituents.
  • Nottebohm, M., et al. (2012).[4] Base-catalyzed hydrolysis of phenyl acetate to produce phenol and acetate.[6] Geothermics.[4] Link

    • Provides specific kinetic data on the hydrolysis of the phenyl acetate moiety, highlighting the rapid degradation
  • Fuchs, R., & Carlton, D. M. (1963). The effect of substituents on the rate of hydrolysis of benzyl chlorides. Journal of the American Chemical Society.[7] Link

    • Mechanistic grounding for the electron-withdrawing effect of the meta-acetoxy group on C-Cl bond stability.
  • Sigma-Aldrich. (2024). Product Specification: 4-Methoxybenzyl chloride (Analogous Handling).Link

    • General handling and storage standards for reactive benzyl chlorides.

Sources

Optimization

Technical Support Center: Optimization of Reaction Temperature for Benzyl Chloride Substitution

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in nucleophilic substitution reactions involving benzyl chloride....

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in nucleophilic substitution reactions involving benzyl chloride. The unique reactivity of benzyl chloride, capable of proceeding through both Sₙ1 and Sₙ2 pathways, makes temperature a critical and nuanced parameter to control.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions & Troubleshooting Guides

Q1: How does temperature fundamentally affect the substitution of benzyl chloride?

Temperature is a primary driver of reaction rate and selectivity in benzyl chloride substitutions. Its influence is twofold:

  • Reaction Rate (Kinetics): According to the Arrhenius equation, the reaction rate constant (k) increases exponentially with temperature. A general rule of thumb is that the rate approximately doubles for every 10°C increase. Therefore, raising the temperature is a straightforward method to accelerate a sluggish reaction.

  • Reaction Pathway (Mechanism): Benzyl chloride is a primary halide but can form a resonance-stabilized benzylic carbocation. This allows it to react via both Sₙ2 (bimolecular) and Sₙ1 (unimolecular) mechanisms.[1][3] Temperature plays a key role in determining the dominant pathway:

    • Lower Temperatures: Generally favor the Sₙ2 pathway. This mechanism has a more ordered transition state and is less entropically favored than Sₙ1/E1 reactions.

    • Higher Temperatures (≥ 50°C): Tend to favor Sₙ1 and the competing E1 elimination pathways (though elimination is not a common side reaction for unsubstituted benzyl chloride itself).[4] The higher energy input helps overcome the activation barrier for carbocation formation.

The choice of solvent and nucleophile are also critical factors that work in concert with temperature. For instance, polar aprotic solvents (e.g., DMF, acetone) favor Sₙ2, while polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate, favoring Sₙ1.[5]

Caption: Competing Sₙ1 and Sₙ2 pathways for benzyl chloride substitution.
Q2: My reaction is sluggish. Can I just increase the temperature indefinitely to speed it up?

While increasing temperature will accelerate the desired substitution, it can also promote undesirable side reactions, leading to lower yield and purity. It is crucial to find a balance. Key side reactions exacerbated by excessive heat include:

  • Hydrolysis/Solvolysis: If your solvent is protic (e.g., water, ethanol, methanol), it can act as a nucleophile, leading to the formation of benzyl alcohol. This is often a major byproduct.[6]

  • Dibenzyl Ether Formation: This occurs via a two-step process. First, benzyl chloride is hydrolyzed to benzyl alcohol. Then, under basic conditions, benzyl alcohol is deprotonated to form the benzyl oxide anion, which is a potent nucleophile that attacks another molecule of benzyl chloride.[7][8]

  • Elimination (E1/E2): While not an issue for benzyl chloride itself, substrates with beta-hydrogens can undergo elimination at higher temperatures to form alkenes. This is particularly favored by bulky, non-nucleophilic bases.[9]

  • Reagent/Product Decomposition: Many organic molecules are thermally labile. High temperatures can lead to decomposition, reducing the overall yield.

Recommendation: Increase the temperature incrementally (e.g., in 10-20 °C steps) while carefully monitoring the reaction progress and byproduct profile using techniques like TLC or GC-MS.[9]

Q3: I'm observing significant benzyl alcohol formation. What is the cause and how can I minimize it?

The presence of benzyl alcohol indicates a hydrolysis or solvolysis side reaction. This is one of the most common issues in benzyl chloride substitutions.

Primary Causes:

  • Adventitious Water: Trace amounts of water in your solvent, reagents, or glassware.

  • Protic Solvents: Using solvents like water, ethanol, or methanol which can act as nucleophiles.[5][10]

  • High Reaction Temperature: The rate of hydrolysis increases with temperature, often faster than the desired substitution with a weaker nucleophile.[6]

Troubleshooting Strategy:

Corrective Action Scientific Rationale
Ensure Anhydrous Conditions Use freshly distilled, anhydrous solvents and flame-dried glassware. Store hygroscopic reagents in a desiccator. This minimizes the availability of water as a competing nucleophile.
Switch to a Polar Aprotic Solvent Solvents like DMF, DMSO, or acetone do not have acidic protons and cannot act as nucleophiles in solvolysis. They are excellent for promoting Sₙ2 reactions.[5]
Lower the Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will disproportionately slow down the higher activation energy side reactions like hydrolysis.
Use a Stronger Nucleophile If possible, using a more potent nucleophile can increase the rate of the desired Sₙ2 reaction, allowing you to run the reaction at a lower temperature and outcompete the hydrolysis pathway.
Q4: How do I select an optimal starting temperature for my experiment?

A systematic approach based on your specific nucleophile and solvent is the most effective strategy. There is no single "best" temperature; it is system-dependent.

G cluster_Nu Step 1: Assess Nucleophile Strength cluster_Solvent Step 2: Assess Solvent Type cluster_Temp Step 3: Select Starting Temperature Start Start Here: Define Nucleophile (Nu⁻) & Solvent Nu_Strength Is Nu⁻ Strong or Weak? Start->Nu_Strength Strong_Nu Strong Nu⁻ (e.g., CN⁻, RS⁻, R₂N⁻) Favors Sₙ2 Nu_Strength->Strong_Nu Strong Weak_Nu Weak Nu⁻ (e.g., H₂O, ROH) Favors Sₙ1 Nu_Strength->Weak_Nu Weak Solvent_Type Is Solvent Protic or Aprotic? Strong_Nu->Solvent_Type Temp_Mod Start Moderate (e.g., 40 - 60 °C) Strong_Nu->Temp_Mod (If sluggish at low temp) Weak_Nu->Solvent_Type Temp_High Start High / Reflux (e.g., > 60 °C) Weak_Nu->Temp_High (Requires energy for Sₙ1) Protic Polar Protic (e.g., H₂O, EtOH) Stabilizes C⁺ Solvent_Type->Protic Protic Aprotic Polar Aprotic (e.g., DMF, Acetone) Enhances Nu⁻ Solvent_Type->Aprotic Aprotic Protic->Temp_Mod (Mixed/Sₙ1, risk of solvolysis) Temp_Low Start Low (e.g., 0 - 40 °C) Aprotic->Temp_Low (Ideal Sₙ2)

Caption: Workflow for selecting an initial reaction temperature.
  • Strong Nucleophile / Polar Aprotic Solvent (Ideal Sₙ2): This is the most efficient combination. Start at a low temperature (e.g., room temperature, ~25 °C) and monitor. If the reaction is slow, gradually increase the temperature to 40-60 °C.[9]

  • Weak Nucleophile / Polar Protic Solvent (Sₙ1 Conditions): This pathway requires energy to form the carbocation. A higher starting temperature (e.g., 50-80 °C or reflux) is often necessary. Be vigilant for solvolysis byproducts.[4]

  • Mixed Systems: For combinations like a strong nucleophile in a protic solvent, start moderately (40-50 °C) and optimize based on the observed ratio of product to solvolysis byproduct.

Experimental Protocol: Parallel Temperature Optimization

This protocol provides a systematic method for identifying the optimal reaction temperature for your specific benzyl chloride substitution.

Objective: To determine the temperature that provides the best balance of reaction rate, yield, and purity.

Methodology:

  • Reagent Preparation:

    • Ensure benzyl chloride is pure and free of acidic impurities.

    • Use anhydrous, high-purity solvent and nucleophile. If the nucleophile is a salt, ensure it is dry.[9]

    • Prepare a stock solution of all common reagents to ensure consistency across all reactions.

  • Reaction Setup:

    • In parallel, set up several identical small-scale reactions (e.g., 1 mmol scale) in vials or small flasks.

    • Equip each vessel with a magnetic stir bar.

    • Charge each vessel with the solvent, nucleophile, and any other reagents except benzyl chloride.

  • Temperature Control:

    • Place each reaction vessel in a separate well of a temperature-controlled heating block or in separate oil baths.

    • Set the temperatures for each reaction. A good starting range is Room Temp (~25 °C), 40 °C, 60 °C, and 80 °C.

  • Reaction Initiation and Monitoring:

    • Add benzyl chloride to each vessel simultaneously to start the reactions.

    • Monitor each reaction at regular intervals (e.g., every 30-60 minutes) by taking a small aliquot and analyzing it by TLC or GC. Note the consumption of starting material and the formation of product and byproducts.[9]

  • Work-up and Analysis:

    • Once a reaction reaches completion (or after a set time, e.g., 24 hours), quench all reactions by cooling to room temperature and adding water or a saturated aqueous solution of NH₄Cl.[9]

    • Perform an identical extraction for each reaction using an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layers, filter, and concentrate under reduced pressure.

    • Determine the crude yield and purity of each sample using techniques like ¹H NMR, GC, or LC-MS.

Data Summary and Interpretation:

Summarize your findings in a table to easily compare the outcomes.

Temperature (°C)Time to Completion (h)Isolated Yield (%)Product Purity (%)Key Byproducts Observed
25> 243598Unreacted Benzyl Chloride
4088597Trace Benzyl Alcohol
602.59290Benzyl Alcohol, Dibenzyl Ether
800.58875Significant Benzyl Alcohol & Dibenzyl Ether

References

  • Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? (2023, May 11). Quora. Retrieved February 8, 2024, from [Link]

  • Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. (n.d.). Allen Digital. Retrieved February 8, 2024, from [Link]

  • The reaction times, yields, and rate enhancements for the hydrolysis of benzyl chloride with water... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • benzyl chloride can undergo both sn1 and sn2 reaction with high rate.explain. (2019, August 12). askIITians. Retrieved February 8, 2024, from [Link]

  • Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? (2018, May 26). Quora. Retrieved February 8, 2024, from [Link]

  • Benzyl chloride to benzyl alcohol SN1 or SN2? (2020, May 24). Reddit. Retrieved February 8, 2024, from [Link]

  • 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. (2020, July 20). YouTube. Retrieved February 8, 2024, from [Link]

  • Process Development Aspects of Production of Dibenzyl Ether. (n.d.). ACS Publications. Retrieved February 8, 2024, from [Link]

  • 8.3: Factors affecting rate of nucleophilic substitution reactions. (2020, July 1). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • Preparation of dibenzyl ether. (n.d.). PrepChem.com. Retrieved February 8, 2024, from [Link]

Sources

Troubleshooting

Removing acetic acid byproducts from phenyl acetate hydrolysis

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrolysis of phenyl acetate. The focus is on th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrolysis of phenyl acetate. The focus is on the effective removal of the primary byproduct, acetic acid, to ensure the purity of the desired phenolic product.

Introduction to the Challenge

The hydrolysis of phenyl acetate is a fundamental reaction in organic synthesis, yielding phenol and acetic acid. While the reaction itself is straightforward, the subsequent purification, specifically the removal of acetic acid, can present challenges. Acetic acid's polarity and potential to co-distill or co-extract with the product necessitate a well-designed purification strategy. This guide offers practical, field-proven solutions to common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for removing acetic acid after phenyl acetate hydrolysis?

A1: The most common and efficient method for routine, small-scale purifications is a liquid-liquid extraction work-up using a mild base. This involves dissolving the reaction mixture in a water-immiscible organic solvent and washing it with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The base reacts with the acidic acetic acid to form a water-soluble salt (sodium acetate), which is then partitioned into the aqueous layer and removed.

Q2: Why is a weak base like sodium bicarbonate preferred over a strong base like sodium hydroxide for the initial wash?

A2: A weak base is preferred to selectively neutralize the more acidic acetic acid (pKa ≈ 4.76) without deprotonating the less acidic phenol (pKa ≈ 10).[1][2] Using a strong base like sodium hydroxide (NaOH) would convert both the acetic acid and the phenol into their respective sodium salts, causing the desired phenol product to be lost to the aqueous layer along with the acetic acid byproduct.[3]

Q3: My final product is still showing traces of acetic acid after a basic wash. What should I do?

A3: If residual acetic acid remains, consider the following:

  • Increase the number of washes: Perform multiple extractions with fresh portions of the basic solution.

  • Increase the concentration of the basic solution: A slightly more concentrated basic wash can be more effective.

  • Follow with a brine wash: After the basic washes, a wash with a saturated aqueous solution of sodium chloride (brine) can help to remove any remaining water-soluble impurities and break up emulsions.

  • Consider a final water wash: A final wash with deionized water can remove any residual salts from the organic layer.

Q4: Can I use distillation to remove acetic acid?

A4: Yes, distillation can be an effective method, particularly for larger-scale purifications, provided there is a sufficient difference in the boiling points of the components. Phenyl acetate has a boiling point of approximately 196°C, while acetic acid boils at around 118°C.[4][5][6] Fractional distillation can be used to separate the lower-boiling acetic acid from the higher-boiling phenyl acetate. However, care must be taken to avoid azeotrope formation, which can complicate the separation.

Troubleshooting Guides

This section provides detailed protocols and explanations for common challenges encountered during the purification process.

Guide 1: Incomplete Acetic Acid Removal During Extractive Work-up

Issue: Significant acetic acid contamination in the final product despite performing a basic wash.

Causality: This issue often arises from insufficient mixing during extraction, using an inadequate amount or concentration of the basic solution, or the formation of stable emulsions that trap impurities.

Troubleshooting Protocol:

  • Ensure Proper Mixing: During the extraction, invert the separatory funnel gently but thoroughly to ensure intimate contact between the organic and aqueous phases.[7] Vigorous shaking can lead to emulsions.

  • Optimize the Basic Wash:

    • Use a saturated solution of sodium bicarbonate for a more effective wash.

    • Perform at least two to three washes with the basic solution.

    • Monitor the pH of the aqueous layer after the final wash to ensure it is basic, indicating that all the acid has been neutralized.

  • Break Emulsions: If an emulsion forms, it can often be broken by:

    • Adding a small amount of brine.

    • Gently swirling the separatory funnel.

    • Passing the mixture through a bed of Celite or glass wool.

  • Final Drying: Ensure the organic layer is thoroughly dried with an appropriate drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation. Residual water can retain dissolved acetic acid.

Guide 2: Product Loss During Basic Extraction

Issue: Low yield of the desired phenol product after the extractive work-up.

Causality: This is a classic issue that occurs when the pH of the aqueous wash is too high, leading to the deprotonation of the phenol and its subsequent partitioning into the aqueous layer.

Visualizing the Acid-Base Chemistry:

AcidBaseEquilibria cluster_organic Organic Phase cluster_aqueous Aqueous Phase PhenylAcetate Phenyl Acetate Phenol Phenol (Product) Phenol->Phenol + NaHCO3 (Weak Base) No Reaction Phenoxide Phenoxide (Water-Soluble) Phenol->Phenoxide + NaOH (Strong Base) pKa ~ 10.0 AceticAcid Acetic Acid (Byproduct) Acetate Acetate (Water-Soluble) AceticAcid->Acetate + NaHCO3 (Weak Base) pKa ~ 4.76

Caption: Acid-base extraction principles for separation.

Troubleshooting Protocol:

  • Strict pH Control: Use a buffered aqueous solution or a weak base like sodium bicarbonate. Avoid strong bases like sodium hydroxide.

  • Monitor the Aqueous Layer: If you suspect product loss, you can test the aqueous washes for the presence of your phenolic product using a technique like thin-layer chromatography (TLC).

  • Product Recovery from the Aqueous Layer: If significant product has been lost to the aqueous layer, it can often be recovered.

    • Carefully acidify the combined aqueous layers with a dilute strong acid (e.g., 1M HCl) to a pH below the pKa of the phenol. This will protonate the phenoxide, making it less water-soluble.

    • Extract the acidified aqueous layer with a fresh portion of organic solvent to recover the phenol.

    • Combine this organic extract with your main product, wash with brine, dry, and evaporate the solvent.

Experimental Protocols

Protocol 1: Standard Extractive Work-up for Acetic Acid Removal

This protocol details the standard procedure for removing acetic acid from a reaction mixture containing a water-immiscible organic solvent.

Step-by-Step Methodology:

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Stopper the funnel and invert it, venting frequently to release any pressure buildup from CO₂ evolution.

  • Gently shake the funnel for 1-2 minutes.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the wash with a fresh portion of saturated sodium bicarbonate solution.

  • Wash the organic layer with an equal volume of deionized water.

  • Finally, wash the organic layer with an equal volume of brine to aid in drying.

  • Drain the aqueous layer and transfer the organic layer to a clean, dry flask.

  • Add a suitable drying agent (e.g., anhydrous Na₂SO₄), swirl, and let it stand for 10-15 minutes.

  • Filter or decant the dried organic solution and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Fractional Distillation

This protocol is suitable for larger-scale reactions where the phenolic product is thermally stable.

Data Presentation: Boiling Points of Key Components

CompoundBoiling Point (°C at 1 atm)
Acetic Acid118
Phenol181.7
Phenyl Acetate196

Step-by-Step Methodology:

  • Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column), a condenser, and a collection flask.

  • Place the crude reaction mixture in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly heat the distillation flask.

  • Collect the fraction that distills at or near the boiling point of acetic acid (around 118°C).

  • Once the temperature begins to rise, change the collection flask.

  • Increase the heating to distill the desired phenolic product at its characteristic boiling point.

  • Monitor the temperature closely to ensure a clean separation of fractions.

Visualization of the Distillation Workflow:

DistillationWorkflow Start Crude Reaction Mixture (Phenol, Acetic Acid, Phenyl Acetate) Distillation Fractional Distillation Start->Distillation Fraction1 Fraction 1: Acetic Acid (and other low boilers) ~118°C Distillation->Fraction1 Low Temp Fraction2 Intermediate Fraction (Mixture) Distillation->Fraction2 Intermediate Temp Product Product Fraction: Phenol ~182°C Distillation->Product High Temp

Caption: Workflow for fractional distillation separation.

References

  • Aecenar. (n.d.). Phenylacetic acid production(PAA-precursor).
  • Jetir.Org. (n.d.). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection.
  • Google Patents. (n.d.). CN101811966A - Method for preparing phenylacetate.
  • PrepChem.com. (n.d.). Preparation of phenyl acetate.
  • Google Patents. (n.d.). US3155734A - Process for separation of phenols from aqueous mixtures containing them.
  • Global NEST Journal. (2020, January 16). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction.
  • Journal of Science and Technology. (n.d.). Separation of Acetic Acid from Aqueous Solution using Various Organic Solvents.
  • ResearchGate. (2014, November 24). How can I remove acetic acid from water when the product contained is an aromatic amine?
  • The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). Separation of an Unknown Mixture.
  • ResearchGate. (2025, August 6). Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate.
  • ResearchGate. (2018, February 26). How to remove acetic acid from an ester?
  • Google Patents. (n.d.). Method of separating components of phenols mixture by distillation.
  • Sciencemadness. (n.d.). ( Phenyl Acetate Preparation ( from Phenol and Acetic Acid.
  • Journal of the Indian Chemical Society. (n.d.). Acetylation of phenols using acetic acid.
  • PubChem - NIH. (n.d.). Phenyl acetate | CH3COOC6H5 | CID 31229.
  • YouTube. (2023, June 3). [ChemPlayer Reupload]Trying out a preparation of phenylacetic acid.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • Wikipedia. (n.d.). Phenyl acetate.
  • Chemistry LibreTexts. (2024, August 15). 8.6: Common Extraction Washes.
  • PubMed Central - PMC. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
  • ResearchGate. (2025, August 10). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF.
  • Stanford School of Earth, Energy & Environmental Sciences. (2018, February 12). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis.
  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.).
  • Scientific.net. (2013, December 5). Extraction of Phenol and Acetic Acid from Synthetic Bio-Oil by Ammonium Sulfate Solution.
  • Allen. (n.d.). Assertion: The pK_(a) of acetic acid is lower than that of phenol. Reason : Phenoxide ion is more resonance sabilised..
  • Infinity Learn. (n.d.). The pKa of acetic acid is lower than that of phenol.Statement 2: Phenoxide ion is more resonance stabilized..
  • ResearchGate. (2025, August 6). Synthesis of Phenyl Acetate from Phenol and Acetic Anhydride over Synthetic TS-1 Containing Template.
  • Filo. (2024, November 3). ASSERTION:- The pKa of acetic acid is more than that of phenol. REASON (...
  • Quora. (2018, March 20). What is the product of the reaction between acetic acid and phenol?
  • Google Patents. (n.d.). US5808130A - Esterification of phenols.
  • EPA. (n.d.). "Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/.
  • YouTube. (2024, September 23). Assertion: The pKa of acetic acid is lower than that of phenol.Reason: Phenoxide ion is more resonance stabilized than acetate ion..
  • ChemBK. (2024, April 9). Phenyl acetate.
  • Allen. (n.d.). (A) The pka of acetic acid is lower than that of phenol. (R) Phenoxide ion is more resonance stabilised than acetate ion..

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of 3-(Chloromethyl)phenyl acetate

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 3-(Chloromethyl)phenyl acetate . It is designed for researchers and analytical scientists requiring authoritative ident...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 3-(Chloromethyl)phenyl acetate . It is designed for researchers and analytical scientists requiring authoritative identification of this compound in synthetic mixtures or biological matrices.

Executive Summary

3-(Chloromethyl)phenyl acetate (C


H

ClO

, MW 184.62) is a bifunctional aromatic intermediate containing a reactive chloromethyl group and a phenolic acetate ester. Its electron ionization (EI) mass spectrum is characterized by a distinctive dual-pathway fragmentation: the rapid loss of ketene typical of phenolic acetates, and the benzylic cleavage of chlorine.

This guide defines the specific m/z markers required to distinguish this compound from its structural isomers (e.g., o-chloromethylphenyl acetate) and analogs (e.g., m-tolyl acetate), providing a validated framework for high-confidence identification.

Experimental Protocol (GC-MS)

To ensure reproducibility of the fragmentation patterns described below, the following standardized GC-MS parameters are recommended. This protocol minimizes thermal degradation of the labile benzylic chloride prior to ionization.

Table 1: Recommended GC-MS Parameters

ParameterSettingRationale
Inlet Temperature 200–220 °CPrevents thermal hydrolysis of the acetate or polymerization of the chloromethyl group.
Carrier Gas Helium, 1.0 mL/minStandard flow for optimal chromatographic resolution.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)Non-polar stationary phase minimizes interaction with the polar ester group.
Ionization Mode Electron Ionization (EI), 70 eVStandard energy for library matching (NIST/Wiley).
Source Temp 230 °CEnsures efficient ionization without inducing excessive pyrolytic fragmentation.
Scan Range m/z 35 – 300Covers all diagnostic fragments including the acetyl ion (m/z 43) and molecular ion.

Fragmentation Mechanism & Analysis

The fragmentation of 3-(chloromethyl)phenyl acetate is governed by two competing charge-localization sites: the carbonyl oxygen of the acetate and the aromatic ring. The fragmentation proceeds primarily through the McLafferty-like rearrangement (loss of ketene) followed by benzylic cleavage .

Primary Fragmentation Pathway
  • Molecular Ion (m/z 184/186): The radical cation M

    
     is observable with a characteristic 3:1 isotopic ratio due to the 
    
    
    
    Cl and
    
    
    Cl isotopes.
  • Loss of Ketene (m/z 142/144): The acetate group undergoes a four-membered transition state rearrangement, eliminating neutral ketene (CH

    
    =C=O, 42 Da). This yields the 3-chloromethylphenol radical cation  (m/z 142). This is a diagnostic step for all phenyl acetates.
    
  • Formation of Hydroxybenzyl Cation (m/z 107): The m/z 142 ion subsequently loses a chlorine radical (Cl

    
    , 35 Da) via benzylic cleavage. This forms the stable 3-hydroxybenzyl cation  (or hydroxytropylium ion) at m/z 107.
    
  • Acetyl Ion (m/z 43):

    
    -Cleavage at the carbonyl group generates the acetyl cation [CH
    
    
    
    CO]
    
    
    .[1] In many acetate esters, this is the base peak (100% relative abundance).
Visualization of Fragmentation Pathway

FragmentationPathway M Molecular Ion [M]+. m/z 184 (100%) / 186 (33%) PhenolIon 3-Chloromethylphenol Radical Cation m/z 142 / 144 M->PhenolIon - Ketene (42 Da) (Rearrangement) Acetyl Acetyl Cation [CH3CO]+ m/z 43 M->Acetyl α-Cleavage BenzylIon Hydroxybenzyl Cation (Hydroxytropylium) m/z 107 PhenolIon->BenzylIon - Cl radical (35 Da) (Benzylic Cleavage) Phenyl Phenyl Cation m/z 77 BenzylIon->Phenyl - CH2O / CO

Figure 1: Mechanistic fragmentation pathway of 3-(Chloromethyl)phenyl acetate under 70 eV Electron Ionization.

Comparative Analysis: Distinguishing Alternatives

Accurate identification requires distinguishing 3-(chloromethyl)phenyl acetate from its isomers and analogs. The table below highlights the key spectral differences.

Table 2: Comparative Mass Spectral Markers

CompoundMolecular Ion (M+)Key Fragment 1Key Fragment 2Distinguishing Feature
3-(Chloromethyl)phenyl acetate 184/186 142 (M-42) 107 (M-42-35) Sequential loss of Ketene then Cl.
o-(Chloromethyl)phenyl acetate184/186149 (M-35)142 (M-42)Ortho Effect: Enhanced direct loss of Cl (m/z 149) or formation of benzopyrylium ions due to proximity of acetate and chloromethyl groups.
m-Tolyl Acetate150108 (M-42)91 (Tropylium)Mass Shift: Lacks Cl isotopes. Fragment m/z 91 (C

H

) replaces m/z 107.[1]
3-Chloromethylphenol142/144107 (M-35)77 (Phenyl)Parent Ion: M+ is 142. Lacks the m/z 43 acetyl peak and m/z 184 parent.
The "Ortho Effect" Distinction

A critical analytical challenge is distinguishing the meta isomer (3-position) from the ortho isomer (2-position).

  • Ortho-isomer: The proximity of the ester oxygen to the chloromethyl group facilitates a direct interaction, often leading to an enhanced [M-Cl]

    
     peak (m/z 149) or cyclization to a benzopyrylium cation.
    
  • Meta-isomer (Target): The 3-position prevents this direct interaction. Consequently, the fragmentation is dominated by the independent loss of the acetate group (ketene loss) before the chlorine is lost. Therefore, m/z 142 is significantly more abundant than m/z 149 in the meta isomer spectrum.

Analytical Workflow for Identification

The following workflow ensures high-confidence identification in complex mixtures.

Workflow Sample Sample Mixture (Synthetic/Biological) Prep Sample Prep (Dilution in DCM/Ethyl Acetate) Sample->Prep GC GC Separation (DB-5ms Column) Prep->GC MS MS Detection (EI Source, 70eV) GC->MS Decision Check M+ Isotope Pattern (184/186 ratio ~3:1?) MS->Decision PathA Check Fragment m/z 142 (Loss of 42 Da?) Decision->PathA Yes Fail Reject ID (Check Isomers/Analogs) Decision->Fail No PathB Check Fragment m/z 107 (Loss of 35 Da from 142?) PathA->PathB Yes PathA->Fail No Result Confirmed ID: 3-(Chloromethyl)phenyl acetate PathB->Result Yes PathB->Fail No

Figure 2: Logic flow for the mass spectrometric validation of 3-(Chloromethyl)phenyl acetate.

References

  • NIST Mass Spectrometry Data Center. Acetic acid, phenyl ester (Phenyl Acetate) Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Phenylacetic acid, 3-methylphenyl ester (m-Tolyl Acetate Analog) Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry. McGraw-Hill. (Reference for benzylic cleavage mechanisms).

Sources

Comparative

Advanced TLC Visualization Protocols for 3-(Chloromethyl)phenyl acetate

Executive Summary: The Dual-Functionality Challenge 3-(Chloromethyl)phenyl acetate presents a unique challenge in Thin Layer Chromatography (TLC) due to its dual reactive centers: a benzylic chloride (an electrophilic al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Functionality Challenge

3-(Chloromethyl)phenyl acetate presents a unique challenge in Thin Layer Chromatography (TLC) due to its dual reactive centers: a benzylic chloride (an electrophilic alkylating motif) and a phenyl ester (a hydrolyzable moiety). While standard UV detection is sufficient for purity checks, it fails to differentiate the intact molecule from its hydrolysis products (e.g., 3-(chloromethyl)phenol) or solvolysis artifacts.

This guide moves beyond generic protocols, focusing on chemoselective visualization methods that validate the integrity of the chloromethyl group—the critical pharmacophore for downstream nucleophilic substitutions.

Visualization Methodologies: A Technical Comparison

The following table contrasts the performance of four distinct visualization strategies.

MethodTarget MoietyTypeSensitivity (LOD)SelectivityApplication
UV (254 nm) Aromatic RingNon-DestructiveModerate (~1 µg)LowInitial purity assessment.
NBP Reagent Alkylating Agent (–CH₂Cl)DestructiveHigh (<0.5 µg)Excellent Gold Standard for benzylic chlorides.
Silver Nitrate Halide (Cl⁻)DestructiveModerateGoodConfirms presence of halogen.
Bromocresol Green Carboxylic AcidNon-DestructiveModerateSpecific (Acids)Stability Check (Detects hydrolysis).

Detailed Experimental Protocols

Method A: The Gold Standard – 4-(4-Nitrobenzyl)pyridine (NBP)

Mechanism: The NBP reagent acts as a nucleophile, displacing the chloride in an


 fashion to form a pyridinium salt. Subsequent basification generates a highly conjugated, violet-blue ylide. This confirms the chemical activity of the chloromethyl group, not just its mass.

Protocol:

  • Preparation:

    • Solution A: 5% w/v 4-(4-nitrobenzyl)pyridine in acetone.

    • Solution B: 10% v/v Piperidine (or NaOH) in water/acetone (1:1).

  • Execution:

    • Elute the TLC plate and dry completely (residual solvent can quench the reaction).

    • Dip or spray with Solution A .[1][2]

    • Heat at 110°C for 2-3 minutes . Crucial Step: The alkylation reaction is thermally driven.

    • Allow plate to cool slightly, then spray with Solution B .

  • Result: Intense blue/violet spots appear immediately on a white background.

    • Note: The color is transient (fades in ~15-30 mins). Photograph immediately.

Method B: Halide Specific – Silver Nitrate / Fluorescein

Mechanism: Silver ions precipitate chloride as AgCl. When coupled with fluorescein, the adsorption of the dye onto the silver halide precipitate quenches fluorescence, appearing as dark spots under UV, or pink spots in visible light.

Protocol:

  • Preparation: Dissolve 0.1 g AgNO₃ in 1 mL water, add 20 mL 2-phenoxyethanol, and dilute to 200 mL with acetone. Add 2 drops of 30% H₂O₂ (accelerates reduction).

  • Execution:

    • Spray the developed plate uniformly.[1][3]

    • Expose to UV light (unfiltered) for 10–15 minutes.

  • Result: Dark grey/black spots indicate the presence of the chloride.

Method C: Stability Monitor – Bromocresol Green

Context: Phenyl acetates are prone to hydrolysis on acidic silica gel, releasing acetic acid. This method validates that your stationary phase isn't destroying your sample.

Protocol:

  • Preparation: Dissolve 0.04 g Bromocresol Green in 100 mL ethanol. Add 0.1 M NaOH dropwise until the solution is just blue (pH > 5.4).

  • Execution: Dip the plate.

  • Result: Yellow spots on a blue background indicate acidic hydrolysis products (Acetic acid). The intact 3-(Chloromethyl)phenyl acetate should not stain yellow immediately.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate visualization method based on the analytical goal.

TLC_Workflow Start Start: Developed TLC Plate UV_Check Step 1: UV Visualization (254 nm) Start->UV_Check Decision What is the analytical goal? UV_Check->Decision Route_Activity Verify Alkylating Activity (Reaction Monitoring) Decision->Route_Activity Active Cl check Route_Purity General Purity / Final Product Decision->Route_Purity General profile Route_Stability Check Silica Stability (Hydrolysis) Decision->Route_Stability Artifact check NBP_Stain Method: NBP Reagent (Blue/Violet Spot) Route_Activity->NBP_Stain Anisaldehyde Method: p-Anisaldehyde (General Charring) Route_Purity->Anisaldehyde BCG_Stain Method: Bromocresol Green (Yellow Spot = Hydrolysis) Route_Stability->BCG_Stain Validated Validated Analytical Conclusion NBP_Stain->Validated Positive ID of Benzylic Chloride BCG_Stain->Validated Detection of Free Acid

Figure 1: Decision matrix for selecting the optimal visualization method based on specific analytical requirements.

Expert Insights & Causality

The "False Negative" Trap with UV

Relying solely on UV (254 nm) is a common pitfall. If 3-(Chloromethyl)phenyl acetate hydrolyzes to 3-(Hydroxymethyl)phenyl acetate (benzyl alcohol derivative), the UV chromophore remains largely unchanged. You will see a single spot and assume purity, while your reactive chloride is gone. NBP is mandatory to confirm the chloride is still active.

Silica Gel Compatibility

Benzylic chlorides are moderately unstable on slightly acidic silica gel.

  • Recommendation: If streaking occurs or "ghost spots" appear (visible in Iodine but not NBP), neutralize your silica plate by pre-washing with 1% Triethylamine in hexane, or switch to Neutral Alumina plates.

Safety Note

The NBP reagent detects alkylating agents because it mimics biological nucleophiles (like DNA). Consequently, 3-(Chloromethyl)phenyl acetate is a potential genotoxin . Handle all TLC plates and staining waste as hazardous cytotoxic waste.

References

  • Epstein, J., et al. "Colorimetric Estimation of Alkylating Agents." Analytical Chemistry, vol. 27, no. 9, 1955, pp. 1435–1439.

    • Foundational paper establishing NBP as the reagent for alkyl
  • Sherma, J., & Fried, B. "Handbook of Thin-Layer Chromatography." Marcel Dekker Inc., 3rd Edition, 2003.
  • Touchstone, J. C. "Practice of Thin Layer Chromatography." John Wiley & Sons, 3rd Edition, 1992.

    • Source for Bromocresol Green preparation and acidity detection.[3][4][5]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal &amp; Handling Guide: 3-(Chloromethyl)phenyl acetate

Executive Summary & Chemical Profile[1] 3-(Chloromethyl)phenyl acetate is a bifunctional aromatic compound containing a reactive benzyl chloride moiety and a phenyl ester group. Proper disposal requires strict adherence...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

3-(Chloromethyl)phenyl acetate is a bifunctional aromatic compound containing a reactive benzyl chloride moiety and a phenyl ester group. Proper disposal requires strict adherence to protocols designed for alkylating agents and lachrymators. This guide synthesizes field-proven safety measures with chemical reactivity logic to prevent exposure and environmental contamination.

Chemical Identity & Proxy Data

Note: While specific data for the 3-isomer (meta) is less common in public catalogs than the 4-isomer, the functional group hazards are identical. Operational safety must assume the "worst-case" profile of the benzyl chloride class.

PropertyDescription
Chemical Structure Meta-substituted benzene ring with -CH₂Cl and -OAc groups.
Primary Hazard Alkylating Agent / Corrosive . Causes severe skin burns and eye damage.[1]
Secondary Hazard Lachrymator . Vapors are highly irritating to mucous membranes.
Reactivity Hydrolyzes in water/moist air to form 3-(hydroxymethyl)phenyl acetate and Hydrochloric Acid (HCl) .
Waste Code (RCRA) Not specifically listed (P or U list), but characteristic of D002 (Corrosive) if pH < 2 (hydrolysis) and D001 (Ignitable) if flash point < 60°C. Treat as Halogenated Organic Waste .

Hazard Identification & Safety Prerequisites

Before initiating any disposal procedure, you must acknowledge the "Dual Hazard" mechanism of this compound:

  • Direct Alkylation: The chloromethyl group (

    
    ) is a potent electrophile that can alkylate DNA and proteins, posing potential mutagenic risks [1].
    
  • Acid Generation: Upon contact with moisture, the compound releases HCl gas, creating an immediate inhalation and corrosion hazard [2].

Mandatory Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved respirator with organic vapor/acid gas cartridges (OV/AG) is mandatory if working outside a fume hood.

  • Skin: Double-gloving is required. Inner glove: Nitrile (4 mil). Outer glove: Silver Shield/4H® (Laminate) or Viton® for prolonged handling. Standard nitrile degrades rapidly against benzyl chlorides.

  • Eyes: Chemical splash goggles and a face shield. Contact lenses should not be worn.

Waste Segregation Logic (Decision Tree)

Effective disposal begins with segregation. This compound must never be combined with general organic solvents or aqueous waste streams due to the risk of uncontrolled hydrolysis or toxic gas evolution.

WasteSegregation Start Waste: 3-(Chloromethyl)phenyl acetate IsPure Is the waste Pure/Stockpile? Start->IsPure IsMixture Is it a Reaction Mixture? Start->IsMixture SolidWaste Solid Waste (Contaminated Debris) Start->SolidWaste Wipes/Gloves Halogenated Segregate: HALOGENATED ORGANIC WASTE IsPure->Halogenated Direct Disposal IsMixture->Halogenated Solvent is Organic Aqueous Check pH & Hydrolysis Risk IsMixture->Aqueous Solvent is Aqueous Aqueous->Halogenated High Organic Content Neutralize & Sewering (Prohibited) Neutralize & Sewering (Prohibited) Aqueous->Neutralize & Sewering (Prohibited) DO NOT SEWER

Figure 1: Waste segregation logic ensuring halogenated compounds are isolated from general waste streams to prevent incinerator corrosion and regulatory non-compliance.

Step-by-Step Disposal Procedures

Scenario A: Small-Scale Laboratory Waste (Reaction Vials/Rinsate)

Objective: safely transfer dilute waste to the central accumulation area.

  • Preparation: Place a dedicated "Halogenated Organic Waste" container (HDPE or Glass) in the fume hood. Ensure it is labeled "Contains Benzyl Chloride Derivatives - Toxic/Corrosive".

  • Transfer: Pour the reaction mixture into the container.

  • Rinsing: Rinse the original glassware with an inert solvent (e.g., Dichloromethane or Ethyl Acetate). Do not use water or alcohols initially, as this generates heat and HCl. Add rinsate to the waste container.

  • Decontamination: Once the bulk material is removed, the glassware can be soaked in a dilute Sodium Bicarbonate (

    
    ) solution to neutralize trace residues before final washing.
    
Scenario B: Bulk Stockpile / Expired Reagent Disposal

Objective: Dispose of a full or partially full bottle of pure reagent.

  • Do Not Decant: Never attempt to pour out large volumes of lachrymators.

  • Overpacking: Place the entire original container into a larger, sealable secondary container (e.g., a wide-mouth HDPE jar).

  • Cushioning: Fill the void space with an inert absorbent like Vermiculite or Diatomaceous Earth . This prevents breakage and absorbs leakage.

  • Labeling: Mark the outer container clearly: "Waste 3-(Chloromethyl)phenyl acetate - Toxic/Corrosive - Do Not Open".

  • Hand-off: Transfer directly to your facility's hazardous waste management team for high-temperature incineration.

Emergency Spill Response Protocol

In the event of a spill, speed and respiratory protection are critical. The chloromethyl group makes this a "seek-and-destroy" agent for biological tissue.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (Vapors are Lachrymatory) Spill->Evacuate PPE 2. Don PPE: Respirator + Silver Shield Gloves Evacuate->PPE Contain 3. Contain with Sand/Vermiculite PPE->Contain DoNotUse AVOID: Sawdust/Paper (Reacts/Ignites) Contain->DoNotUse Collect 4. Scoop into HDPE Pail Contain->Collect Neutralize 5. Wipe Surface with Dilute NaHCO3 Collect->Neutralize

Figure 2: Emergency response workflow emphasizing the exclusion of reactive absorbents like sawdust.

Critical Note on Absorbents: Do not use sawdust, paper towels, or other cellulose-based materials for bulk spills. The reaction between benzyl chlorides and hydroxyl groups on cellulose can be exothermic and potentially ignite [3]. Use only inert mineral absorbents (Sand, Vermiculite, Clay).

Regulatory & Compliance Context

  • EPA (USA): This compound is a Halogenated Solvent . It must be treated via High-Temperature Incineration (Code H040/H112 logic) to ensure complete destruction of the chlorinated ring structure [4].

  • DOT (Transport):

    • Proper Shipping Name: Corrosive liquid, acidic, organic, n.o.s. (contains 3-(Chloromethyl)phenyl acetate).[2]

    • Hazard Class: 8 (Corrosive).

    • Packing Group: II or III (depending on corrosivity data).

References

  • PubChem. Compound Summary: 4-(Chloromethyl)phenyl acetate (Isomer Proxy). National Library of Medicine. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Chloride. (Provides reactivity data for the chloromethyl moiety). [Link]

  • U.S. EPA. Hazardous Waste Characteristics: Corrosivity. 40 CFR 261.22. [Link][3][4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
3-(Chloromethyl)phenyl acetate
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